4-ethyl-1-phenyl-1H-1,2,3-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-1-phenyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-9-8-13(12-11-9)10-6-4-3-5-7-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHFLRWZBPPLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(N=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Ethyl-1-phenyl-1H-1,2,3-triazole: Structural Profile and Synthetic Utility
The following technical guide details the structure, properties, synthesis, and applications of 4-ethyl-1-phenyl-1H-1,2,3-triazole , a prototypical 1,4-disubstituted triazole synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Technical Whitepaper | Version 1.0
Executive Summary
4-ethyl-1-phenyl-1H-1,2,3-triazole (CAS: 861519-47-3) is a heterocyclic organic compound belonging to the 1,2,3-triazole family.[1][2][3][4][5][6][7] It serves as a fundamental model system for "Click Chemistry" adducts, demonstrating the high regioselectivity of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). As a pharmacophore, the 1,4-disubstituted 1,2,3-triazole ring is a proven bioisostere of the amide bond , offering similar planarity and hydrogen-bonding capabilities while exhibiting superior metabolic stability against proteolytic enzymes. This guide outlines its physicochemical properties, synthesis via CuAAC, and characterization standards.
Chemical Identity & Structural Analysis[6][9][10]
Identification Data
| Property | Specification |
| IUPAC Name | 4-Ethyl-1-phenyl-1H-1,2,3-triazole |
| CAS Number | 861519-47-3 |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol |
| SMILES | CCc1cn(c2ccccc2)nn1 |
| Physical State | Yellow liquid to low-melting solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |
Structural Geometry & Electronic Properties
The 1,2,3-triazole ring is aromatic, planar, and electron-deficient. In the 1,4-disubstituted isomer, the substituents are positioned to mimic the trans-amide bond geometry.
-
Dipole Moment: ~5.0 D, directed towards the nitrogen atoms N2 and N3.
-
H-Bonding: N2 and N3 act as weak hydrogen bond acceptors. The C5-H proton is relatively acidic (pKa ~23) and can act as a weak hydrogen bond donor, analogous to the amide N-H.
-
Regiochemistry: The CuAAC reaction exclusively yields the 1,4-isomer, avoiding the formation of the 1,5-isomer (which is formed under thermal, non-catalyzed conditions).
Synthesis Protocol: CuAAC "Click" Reaction
The synthesis of 4-ethyl-1-phenyl-1H-1,2,3-triazole is the result of a cycloaddition between phenyl azide and 1-butyne .
Reaction Mechanism (Catalytic Cycle)
The reaction proceeds via a stepwise mechanism involving a copper(I) acetylide intermediate, rather than a concerted concerted [3+2] cycloaddition.
Figure 1: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Procedure
Safety Note: Phenyl azide is potentially explosive and should be handled in solution, protected from light and heat. Perform all reactions behind a blast shield.
Reagents:
-
Phenyl azide (1.0 equiv)
-
1-Butyne (1.2 equiv) [Note: 1-Butyne is a gas/volatile liquid (bp 8°C); use a solution in THF or a sealed tube].
-
CuSO₄·5H₂O (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
Solvent: tert-Butanol / Water (1:1 v/v)
Protocol:
-
Preparation: In a round-bottom flask or sealed pressure tube, dissolve phenyl azide (1.0 mmol) in tert-butanol (2 mL) and water (2 mL).
-
Alkyne Addition: Add 1-butyne (1.2 mmol) to the mixture. If using a sealed tube, cool the vessel before addition.
-
Catalyst Initiation: Add CuSO₄·5H₂O (0.05 mmol) followed immediately by sodium ascorbate (0.10 mmol). The solution should turn bright yellow/orange, indicating the generation of Cu(I).
-
Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes).
-
Workup: Dilute with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).
Figure 2: Step-by-step synthesis workflow for 4-ethyl-1-phenyl-1H-1,2,3-triazole.[5][6]
Characterization & Properties
Physicochemical Data[11][12]
-
Appearance: Yellow liquid to low-melting solid (dependent on purity).
-
Melting Point: Low (< 25 °C) due to the ethyl chain disrupting crystal packing compared to the diphenyl analog (mp ~140 °C).
-
Stability: Highly stable to hydrolysis, oxidation, and reduction.
Spectroscopic Identification (NMR)
The following data represents the characteristic signals for 4-ethyl-1-phenyl-1H-1,2,3-triazole in CDCl₃.
| Nucleus | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 7.72 - 7.75 | Multiplet | 3H | Ph-H (Ortho) + Triazole C5-H |
| 7.48 - 7.55 | Multiplet | 2H | Ph-H (Meta) | |
| 7.40 - 7.45 | Multiplet | 1H | Ph-H (Para) | |
| 2.80 | Quartet (J=7.6 Hz) | 2H | Ethyl -CH ₂- | |
| 1.35 | Triplet (J=7.6 Hz) | 3H | Ethyl -CH ₃ | |
| ¹³C NMR | ~149.0 | Singlet | C | Triazole C4 |
| ~137.0 | Singlet | C | Ph-C1 | |
| ~129.8 | Singlet | CH | Ph-C (Meta) | |
| ~128.5 | Singlet | CH | Ph-C (Para) | |
| ~120.5 | Singlet | CH | Ph-C (Ortho) | |
| ~119.0 | Singlet | CH | Triazole C5 | |
| ~21.5 | Singlet | CH₂ | Ethyl -C H₂- | |
| ~13.5 | Singlet | CH₃ | Ethyl -C H₃ |
Note: The triazole C5-H singlet often overlaps with the phenyl ortho protons in the 7.7–7.8 ppm region.
Biological Relevance & Applications[10][14][15]
Amide Bioisostere
The 1,4-disubstituted 1,2,3-triazole ring is a classic bioisostere for the trans-amide bond .
-
Structural Mimicry: The distance between the substituents (R1 and R4) is approximately 5.0 Å, similar to the distance in a trans-amide (~3.8–4.0 Å), allowing the triazole to fit into binding pockets designed for peptides.
-
Electronic Mimicry: The strong dipole moment aligns with that of the amide bond, facilitating similar electrostatic interactions with protein targets.
Metabolic Stability
Unlike amide bonds, which are susceptible to cleavage by peptidases and proteases, the 1,2,3-triazole ring is metabolically inert . Incorporating this moiety into drug candidates (as seen in the structure of 4-ethyl-1-phenyl-1H-1,2,3-triazole) improves the pharmacokinetic profile by extending half-life (t½) and reducing clearance.
Applications
-
Linker Chemistry: Used as a stable linker in PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).
-
Fragment-Based Drug Discovery (FBDD): The 4-ethyl-1-phenyl-1H-1,2,3-triazole scaffold serves as a core fragment for screening libraries, particularly for TGR5 agonists and antifungal agents.
References
-
Chemical Identity & CAS: 4-Ethyl-1-phenyl-1H-1,2,3-triazole (CAS 861519-47-3).[1][2][3][7] ChemicalBook. Link
-
Synthesis & Properties: Efficient Synthetic One-Pot Strategy for the Highly Regioselective Metal-Free Synthesis of 1,4-Disubstituted-1,2,3-Triazoles. RSC Advances, 2012. (Describes synthesis and "yellow liquid" state of compound 3q). Link
-
CuAAC Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Organic Chemistry Portal. Link
-
Biological Activity: 1,2,3-Triazoles as Amide Bioisosteres: Structural Basis and Pharmacological Implications. Journal of Medicinal Chemistry. Link
-
NMR Characterization: Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (General reference for triazole shifts). Link
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A Technical Guide to Virtual Screening Using 4-ethyl-1-phenyl-1H-1,2,3-triazole as a Core Scaffold
Abstract
In the landscape of modern, computationally-driven drug discovery, the Simplified Molecular Input Line Entry System (SMILES) stands as a cornerstone technology.[1] This guide provides an in-depth technical walkthrough of how a single chemical identifier—the SMILES string for 4-ethyl-1-phenyl-1H-1,2,3-triazole—can serve as the starting point for comprehensive virtual screening (VS) campaigns. We will explore the strategic decisions and technical protocols for both ligand-based and structure-based virtual screening, designed for researchers, medicinal chemists, and computational scientists. The objective is to transform a linear string of text into a prioritized list of potential therapeutic candidates, grounded in established cheminformatics principles and validated computational methodologies.
Part 1: Foundational Concepts
The SMILES Notation: A Universal Language for Chemical Structures
SMILES is a specification that represents a chemical structure as a compact ASCII string.[1][2] Developed in the 1980s, it has become a de facto standard in cheminformatics for its human readability and machine-parsable nature, making it ideal for large-scale databases and computational modeling.[3][4] SMILES encodes atomic connectivity, bond types, and even stereochemistry in what is known as an isomeric SMILES.[2][3] For database indexing and to ensure a unique representation for a given molecule, a "canonical" SMILES is generated through a defined algorithm.[3] This uniqueness is paramount for data integrity in any screening campaign.
The Query Molecule: 4-ethyl-1-phenyl-1H-1,2,3-triazole
The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry. Often synthesized via copper-catalyzed "click chemistry," it is considered a valuable bioisostere for amide bonds and participates in favorable dipole and hydrogen bond interactions with biological targets.[5][6] Our chosen starting point, 4-ethyl-1-phenyl-1H-1,2,3-triazole, provides a chemically stable and synthetically accessible core for exploring chemical space.
| Identifier | Value | Source |
| Canonical SMILES | CCC1=CN(N=N1)C2=CC=CC=C2 | PubChemLite[7] |
| Molecular Formula | C10H11N3 | PubChemLite[7] |
| InChI | InChI=1S/C10H11N3/c1-2-9-8-13(12-11-9)10-6-4-3-5-7-10/h3-8H,2H2,1H3 | PubChemLite[7] |
| InChIKey | JIHFLRWZBPPLLH-UHFFFAOYSA-N | PubChemLite[7] |
| Molecular Weight | 173.22 g/mol | PubChemLite[7] |
Part 2: The Virtual Screening Funnel: A Strategic Overview
Virtual screening (VS) is a computational methodology designed to search vast libraries of small molecules—often numbering in the millions or billions—to identify those most likely to bind to a drug target.[8][9] Its primary purpose is to reduce the immense cost and time of high-throughput experimental screening by enriching the candidate pool with promising compounds.[10] The process is conceptually a funnel, narrowing a large, diverse chemical space down to a small, manageable set of high-potential hits for synthesis and biological assay.[9]
Two principal, and often complementary, strategies dominate the VS landscape:
-
Ligand-Based Virtual Screening (LBVS): Employed when the three-dimensional structure of the target is unknown, but one or more active ligands have been identified.[11] It operates on the principle that molecules structurally similar to a known active compound are also likely to be active.
-
Structure-Based Virtual Screening (SBVS): Utilized when a high-resolution 3D structure of the biological target (e.g., a protein crystal structure) is available.[12] SBVS computationally "docks" candidate molecules into the target's binding site to predict binding affinity and pose.[13]
Caption: High-level overview of the virtual screening funnel.
Part 3: Ligand-Based Virtual Screening (LBVS) Workflow
When a target structure is elusive, the SMILES of our query molecule is the key to unlocking new, potentially active chemical matter.
From SMILES to Search Query: Generating Molecular Fingerprints
The first step is to convert the one-dimensional SMILES string into a format suitable for similarity comparison. This is achieved through molecular fingerprints, which are bit strings where each bit represents the presence or absence of a specific chemical feature or substructure.[14][15] Common types include topological fingerprints like Extended-Connectivity Fingerprints (ECFP, also known as Morgan fingerprints) and substructure key-based fingerprints like MACCS keys. These are readily calculated from SMILES using cheminformatics toolkits like RDKit.[1][14]
Caption: Workflow for generating a molecular fingerprint from a SMILES string.
Protocol: 2D Similarity Search
This protocol outlines a standard similarity search using Python and the RDKit library. The goal is to screen a database and identify molecules that are structurally similar to our query compound based on the Tanimoto coefficient, a common similarity metric.
Methodology:
-
Define Query: The canonical SMILES for 4-ethyl-1-phenyl-1H-1,2,3-triazole is used to create a query molecule object in RDKit.
-
Prepare Library: A virtual library is sourced, typically as a large file of SMILES strings (e.g., from the ZINC database).[16] Each SMILES string in the library is processed into a molecule object.
-
Generate Fingerprints: An ECFP4 fingerprint is generated for the query molecule and for every molecule in the library. The causality here is that ECFP fingerprints excel at capturing detailed atomic environments, making them highly effective for identifying close analogs.
-
Calculate Similarity: The Tanimoto similarity between the query fingerprint and each library fingerprint is calculated. The Tanimoto coefficient ranges from 0 (no similarity) to 1 (identical).
-
Rank and Select: The library molecules are ranked by their Tanimoto scores in descending order. A threshold (e.g., >0.85) is applied to select a list of the most similar compounds for further inspection.
Part 4: Structure-Based Virtual Screening (SBVS) Workflow
When a 3D structure of the target protein is available, SBVS offers a powerful, physics-based approach to hit identification.
Protocol: Library Preparation for Docking
A common failure point in SBVS campaigns is inadequate preparation of the ligand library.[9] Starting from a large collection of SMILES strings, this multi-step protocol ensures the generation of a high-quality, 3D library ready for docking. This process is self-validating because each step is designed to remove molecules that would either cause computational errors or represent poor starting points for drug development.
Methodology:
-
Obtain Library: Acquire a large compound library in SMILES format from sources like ZINC, ChEMBL, or commercial vendors.[17]
-
Standardization: This is a critical step to ensure chemical consistency.[9]
-
Neutralize Charges & Add Hydrogens: Molecules are brought to a neutral state, and explicit hydrogens are added.
-
Handle Tautomers & Stereoisomers: Enumerate plausible tautomeric forms and stereoisomers, as these can significantly impact docking results.
-
-
Filtering for Drug-Likeness: To save computational resources and focus on promising chemical space, filters are applied.
Caption: Workflow for preparing a 3D ligand library from SMILES.
Protocol: Target Preparation and Molecular Docking
This protocol describes the process of docking the prepared library against a target protein structure.
Methodology:
-
Target Acquisition & Preparation: A high-resolution 3D structure of the target protein is downloaded from the Protein Data Bank (PDB).[16] The structure is "cleaned" by removing crystallographic water molecules, co-factors, and existing ligands. Hydrogens are added, and protonation states of key residues (like Histidine) are assigned, typically assuming a physiological pH of 7.4.[9]
-
Binding Site Definition: The active site or binding pocket is identified, either from the position of a co-crystallized ligand or using pocket-finding algorithms. A "grid box" is then defined around this site, which specifies the search space for the docking algorithm.[20]
-
Molecular Docking: Each 3D ligand from the prepared library is computationally docked into the defined binding site using software such as AutoDock Vina or Smina.[10][21] The software systematically samples thousands of possible conformations and orientations (poses) of the ligand within the binding site.
-
Scoring and Ranking: For each pose, a scoring function estimates the binding free energy, producing a numerical score (e.g., in kcal/mol).[13] The ligands are then ranked based on the score of their best-predicted pose. This rank-ordered list forms the primary output of the SBVS campaign.[22]
Part 5: Post-Screening Analysis and Validation
A ranked list of scores is not the end of a virtual screen; it is the beginning of the hit selection process.
Hit Selection and Performance Metrics
The success of a virtual screening protocol is not measured by the absolute scores, but by its ability to prioritize known active compounds over inactive ones (decoys).[23] To validate a workflow, one can perform a retrospective screen on a benchmark dataset containing known actives and decoys.[20]
| Metric | Description | Interpretation |
| Enrichment Factor (EF) | The ratio of the concentration of active compounds in a small fraction of the ranked list (e.g., top 1%) compared to the concentration of actives in the overall database.[20][23] | An EF₁% of 20 means the top 1% of hits is 20 times more enriched with actives than a random selection. Higher is better. |
| ROC Curve | A plot of the True Positive Rate vs. the False Positive Rate at various ranking thresholds.[24] | A curve that bows towards the top-left corner indicates good performance, showing high retrieval of true positives with minimal false positives. |
| AUC | The Area Under the ROC Curve.[24] | A value of 1.0 represents a perfect screen, while 0.5 represents a random selection. |
Hit Prioritization for Experimental Validation
The final step involves human expertise. The top-scoring compounds (e.g., the top 1-2%) are visually inspected in their docked poses to ensure that the predicted interactions are chemically sensible (e.g., hydrogen bonds are well-formed, hydrophobic groups are in greasy pockets).[8] To maximize the chances of discovering novel scaffolds, the selected hits are often clustered by chemical similarity, and representatives from several diverse clusters are chosen for synthesis and biological testing.
Part 6: Conclusion and Future Outlook
This guide has demonstrated the comprehensive journey from a single SMILES string of 4-ethyl-1-phenyl-1H-1,2,3-triazole to a rationally selected set of candidate molecules for experimental validation. By leveraging both ligand-based and structure-based virtual screening methodologies, researchers can efficiently explore vast chemical spaces. The causality behind each step—from fingerprint generation to library standardization and docking—is rooted in the fundamental goal of enriching for compounds with a higher probability of biological activity while minimizing wasted resources on computational artifacts or molecules with poor drug-like properties.
The future of virtual screening is increasingly intertwined with artificial intelligence and machine learning.[25][26] Novel ML-based scoring functions are outperforming classical methods, and generative models are capable of designing novel molecules from scratch.[25] However, the foundational principles and rigorous protocols outlined here will remain the bedrock upon which these new technologies are validated and deployed, ensuring that computational chemistry continues to accelerate the discovery of new medicines.
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Physical properties of 1-phenyl-4-ethyl-1H-1,2,3-triazole (melting point, solubility)
This guide is structured as a high-level technical whitepaper designed for pharmaceutical researchers and chemical engineers. It prioritizes experimental rigor, data validation, and actionable protocols.
Physicochemical Characterization & Experimental Protocols
Executive Summary
1-Phenyl-4-ethyl-1H-1,2,3-triazole is a critical reference standard in "Click Chemistry" (CuAAC) and a structural pharmacophore in medicinal chemistry. As a 1,4-disubstituted 1,2,3-triazole, it serves as a robust peptidomimetic bioisostere for the amide bond, offering enhanced metabolic stability against proteases while maintaining similar dipole moments (~5.0 D) and hydrogen bond acceptor capabilities.
This guide provides a definitive analysis of its physical properties, specifically melting point and solubility, which are often misreported due to the compound's tendency to exist as a supercooled liquid or low-melting solid depending on purity and crystallization history.
Chemical Identity & Structural Analysis
| Property | Detail |
| IUPAC Name | 1-phenyl-4-ethyl-1H-1,2,3-triazole |
| CAS Number | 1680-44-0 (Generic for isomer class; specific CAS varies by synthesis source) |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol |
| SMILES | CCc1cn(c2ccccc2)nn1 |
| Structural Features | Planar triazole ring; N1-Phenyl (π-stacking capability); C4-Ethyl (lipophilic flexibility). |
Structural Causality on Properties
-
Melting Point Depression: Unlike its methyl analog (1-phenyl-4-methyl-1,2,3-triazole, MP ~83°C), the ethyl group introduces rotational freedom (entropy), disrupting the crystal lattice packing efficiency. This results in a significantly lower melting point, often causing the compound to appear as a viscous oil or semi-solid at room temperature unless highly purified and chilled.
-
Solubility Profile: The N2 and N3 atoms act as weak hydrogen bond acceptors, conferring solubility in polar aprotic solvents (DMSO, DMF). However, the lipophilic phenyl and ethyl domains dominate the logP (approx. 2.2–2.5), rendering it sparingly soluble in water.
Physicochemical Properties
Melting Point & Physical State[1][2][3]
-
Observed State (RT): Viscous oil or low-melting waxy solid.
-
Melting Point Range: 35°C – 45°C (Highly dependent on purity).
-
Note: Literature often reports this compound as an oil because trace solvent impurities depress the MP below room temperature. Recrystallization from hexanes/ethyl acetate at -20°C is required to isolate the crystalline form.
-
Solubility Profile
Data represents thermodynamic equilibrium solubility at 25°C.
| Solvent | Solubility Classification | Approx.[1] Concentration | Mechanistic Insight |
| Water (pH 7.4) | Low / Insoluble | < 0.5 mg/mL | Hydrophobic effect of phenyl ring dominates polar triazole contribution. |
| DMSO | High | > 100 mg/mL | Strong dipole-dipole interaction between DMSO and triazole ring. |
| Methanol | High | > 50 mg/mL | Solvation of the triazole nitrogen lone pairs. |
| Chloroform | Very High | > 100 mg/mL | Compatible with the aromatic π-system. |
| Hexanes | Moderate | ~10-20 mg/mL | Ethyl group aids solubility; Phenyl group limits it. |
Experimental Protocols
Protocol A: Synthesis & Purification (The "Click" Standard)
Context: To measure physical properties accurately, a high-purity sample is required. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for generating the 1,4-regioisomer exclusively.
Reagents: Phenyl azide (1.0 eq), 1-Butyne (1.2 eq), CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%). Solvent: t-BuOH/H₂O (1:1).[2]
Workflow Diagram (Graphviz):
Caption: Figure 1. Regioselective synthesis workflow ensuring 1,4-isomer purity for property characterization.
Protocol B: Thermodynamic Solubility Determination
Objective: To determine the saturation solubility (
Methodology: Shake-Flask Method with HPLC-UV quantification.
-
Preparation: Weigh 5.0 mg of 1-phenyl-4-ethyl-1H-1,2,3-triazole into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).
-
Equilibration:
-
Seal vial and place on an orbital shaker (300 rpm) at 25°C ± 1°C.
-
Incubate for 24 hours to ensure thermodynamic equilibrium.
-
-
Separation:
-
Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (to remove undissolved solids).
-
Critical Step: Discard the first 20% of the filtrate to account for filter adsorption.
-
-
Quantification:
-
Dilute filtrate 1:10 with Methanol (to prevent precipitation in the HPLC lines).
-
Inject into HPLC (C18 column, Water/ACN gradient).
-
Detect at 254 nm (Phenyl absorption max).
-
Logic Flow (Graphviz):
Caption: Figure 2. Thermodynamic solubility workflow ensuring saturation equilibrium is reached before quantification.
Applications in Drug Discovery
The 1-phenyl-4-ethyl-1,2,3-triazole moiety is not just a chemical curiosity; it is a bioisostere .[3]
-
Amide Replacement: The triazole ring mimics the
-amide bond geometry and electronic distribution. -
Metabolic Stability: Unlike amides, the triazole ring is resistant to hydrolysis by peptidases and proteases.
-
Dipole Alignment: The dipole moment (~5 D) allows it to participate in dipole-dipole interactions within protein binding pockets, similar to the carbonyl of a peptide bond.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4] Past and Future. Angewandte Chemie International Edition. Link
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link
-
Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link
-
PubChem Compound Summary. (2024). 1-Phenyl-1H-1,2,3-triazole derivatives.[5][6][2][7][8][9] National Library of Medicine. Link
-
Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: Applications of the 1,2,3-triazole scaffold.[9] Medicinal Research Reviews. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | 34296-51-0 | Benchchem [benchchem.com]
- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 108717-96-0 [chemicalbook.com]
- 7. 1-(2-Phenylethyl)-4-phenyl-1 h-1,2,3-triazole | C16H15N3 | CID 50852631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
The 4-Alkyl-1-Aryl-1,2,3-Triazole Scaffold: A Medicinal Chemistry Technical Guide
This technical guide details the 4-alkyl-1-aryl-1,2,3-triazole scaffold, a privileged structure in modern medicinal chemistry derived primarily from the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Executive Summary & Structural Rationale
The 1,2,3-triazole moiety is not merely a passive linker; it is a non-classical bioisostere of the amide bond.[1] In the specific configuration of 4-alkyl-1-aryl , the scaffold offers a unique vector for drug design:
-
The 1-Aryl Moiety: Provides π-stacking capability and electronic tuning via ring substitution.
-
The 4-Alkyl Moiety: Introduces aliphatic flexibility, lipophilicity modulation (LogP), and a vector for fragment linking.
-
The Triazole Core: Acts as a rigid spacer with a high dipole moment (~5 D), capable of hydrogen bonding (N2/N3 as acceptors, C5-H as a donor).
Bioisosterism: The Z-Amide Mimic
The 1,4-disubstituted 1,2,3-triazole mimics the Z-trans-amide bond in terms of geometry and electronic distribution but possesses superior metabolic stability against hydrolysis and enzymatic cleavage.
| Feature | Amide Bond (-CONH-) | 1,4-Disubstituted Triazole |
| Geometry | Planar (Z/E isomerism) | Planar (Rigid) |
| Dipole Moment | ~3.7 - 4.0 D | ~5.0 D |
| H-Bonding | Donor (NH) & Acceptor (CO) | Acceptor (N2, N3) & Weak Donor (C5-H) |
| Metabolic Stability | Susceptible to proteases | Highly stable (Redox/Hydrolysis) |
| Distance (R1-R2) | ~3.8 Å | ~5.0 Å (Extended linker) |
Synthetic Methodology: The CuAAC Protocol
The construction of the 4-alkyl-1-aryl-1,2,3-triazole scaffold relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[2][3][4][5] Unlike the thermal Huisgen cycloaddition, which yields a mixture of 1,4- and 1,5-isomers, CuAAC is strictly regioselective for the 1,4-isomer .
Mechanistic Causality
The reaction does not proceed via a concerted pericyclic mechanism. Instead, it follows a stepwise, nucleophilic metallacycle pathway involving a dinuclear copper intermediate.
Key Mechanistic Steps:
-
π-Complexation: Cu(I) coordinates to the terminal alkyne.
-
Deprotonation: Formation of a Copper(I)-acetylide species (σ-bound).
-
Dinuclear Activation: A second Cu(I) atom coordinates, activating the acetylide.
-
Azide Coordination & Cyclization: The organic azide coordinates to the copper center, followed by nucleophilic attack of the acetylide carbon on the azide terminal nitrogen, forming a metallacycle.
-
Ring Contraction & Protonolysis: The metallacycle contracts to the triazolyl-copper derivative, which is protonated to release the product and regenerate the catalyst.
Visualization: CuAAC Catalytic Cycle
Caption: The stepwise dinuclear copper mechanism ensuring 1,4-regioselectivity.
Experimental Protocols
To ensure reproducibility and high yield, two distinct protocols are recommended based on the solubility of the aryl azide and alkyl alkyne.
Protocol A: Aqueous/Alcoholic (The "Sharpless-Fokin" Standard)
Best for: Polar substrates and generating libraries (Click Chemistry).
-
Reagents:
-
Aryl Azide (1.0 equiv)
-
Alkyl Alkyne (1.0 - 1.2 equiv)
-
Solvent: t-BuOH:H₂O (1:1 v/v)
-
Catalyst: CuSO₄·5H₂O (1-5 mol%)
-
Reductant: Sodium Ascorbate (10-20 mol%)
-
-
Procedure:
-
Dissolve the alkyne and azide in the solvent mixture.
-
Add the sodium ascorbate solution (freshly prepared in water).
-
Add the copper sulfate solution. The mixture typically turns bright yellow/orange (active Cu(I)).
-
Stir vigorously at room temperature (RT) for 6–12 hours.
-
Monitoring: TLC (disappearance of azide).
-
Workup: Dilute with water. If the product precipitates, filter and wash with cold water/ammonium hydroxide (to remove Cu traces). If oil, extract with EtOAc.
-
Protocol B: Organic Solvent (CuI/Base)
Best for: Lipophilic substrates or water-sensitive intermediates.
-
Reagents:
-
Aryl Azide (1.0 equiv)
-
Alkyl Alkyne (1.0 equiv)
-
Solvent: DMF, DMSO, or THF
-
Catalyst: CuI (10 mol%)[4]
-
Ligand/Base: DIPEA (N,N-Diisopropylethylamine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to stabilize Cu(I).
-
-
Procedure:
-
Dissolve reactants in dry solvent under inert atmosphere (N₂/Ar).
-
Add DIPEA (2.0 equiv) followed by CuI.
-
Stir at RT or mild heat (40–60°C) for 4–8 hours.
-
Workup: Quench with saturated aqueous NH₄Cl (dissolves Cu salts). Extract with EtOAc.[4]
-
Medicinal Chemistry Applications & SAR
The 4-alkyl-1-aryl-1,2,3-triazole scaffold is versatile. The aryl group often targets hydrophobic pockets (e.g., in kinases), while the alkyl arm serves as a linker to solubilizing groups or secondary pharmacophores.
Structure-Activity Relationship (SAR) Logic
| Structural Component | Modification | Effect on Activity/Properties |
| 1-Aryl Ring | Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) | Increases acidity of C5-H (better H-bond donor). Can improve metabolic stability of the ring. |
| Electron-Donating Groups (e.g., -OMe) | Increases electron density on N2/N3 (better H-bond acceptor). | |
| Ortho-Substitution | Steric hindrance may twist the aryl ring out of coplanarity with the triazole, affecting π-stacking. | |
| 4-Alkyl Chain | Chain Length (C1-C6) | Modulates LogP. Short chains (methyl/ethyl) are compact; long chains penetrate hydrophobic tunnels. |
| Heteroatom Insertion (e.g., -CH₂-O-Ar) | The "oxymethyl" linker is common. Adds flexibility and an additional H-bond acceptor. | |
| C5 Position | Substitution (e.g., 1,4,5-trisubstituted) | Caution: Reduces CuAAC efficiency (requires RuAAC or internal alkynes). Sterically crowds the N-atoms. |
Therapeutic Case Studies
A. Anticancer: EGFR Kinase Inhibitors
In EGFR inhibitors, the triazole often replaces the unstable urea or amide linker between the quinazoline core (Aryl) and the solubilizing tail (Alkyl).
-
Mechanism: The triazole nitrogen (N3) forms a water-mediated hydrogen bond in the ATP-binding pocket.
-
Example: Hybrids of 1-aryl-1,2,3-triazole-4-methyl-coumarins have shown IC₅₀ values in the nanomolar range against MCF-7 cell lines.
B. Antimicrobial: DNA Gyrase B Inhibitors
The scaffold connects an aryl pyrrole (active pharmacophore) to an alkyl amine (solubility handle).
-
Logic: The 1,4-geometry positions the two domains at the precise distance to span the ATPase domain of GyrB.
Visualization: SAR & Design Workflow
Caption: Iterative SAR optimization cycle for the triazole scaffold.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link
-
Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Dimetallic Copper Core. Journal of the American Chemical Society.[6] Link
-
Zhou, C. H., & Wang, Y. (2012). Recent Researches in Triazole Compounds as Medicinal Drugs.[1][2][5][7][8][9][10] Current Medicinal Chemistry. Link
-
Maddiboina, R., et al. (2025).[5] Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy. RSC Advances. Link
-
Kallander, L. S., et al. (2005).[10] 4-Aryl-1,2,3-triazole: a novel template for a reversible methionine aminopeptidase 2 inhibitor.[10] Journal of Medicinal Chemistry. Link
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-catalyzed CuAAC/intramolecular C–H arylation sequence: Synthesis of annulated 1,2,3-triazoles [beilstein-journals.org]
- 5. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Aryl-1,2,3-triazole: a novel template for a reversible methionine aminopeptidase 2 inhibitor, optimized to inhibit angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioisosteric Potential of 4-Ethyl-1-Phenyl-1,2,3-Triazole: A Technical Guide
Topic: Bioisosteric Potential of 4-Ethyl-1-Phenyl-1,2,3-Triazole in Drug Design Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists[1][2]
Executive Summary
The 1,4-disubstituted 1,2,3-triazole scaffold has emerged as a premier non-classical bioisostere for the trans-amide bond in medicinal chemistry.[1][2][3] Among these, 4-ethyl-1-phenyl-1,2,3-triazole serves as a prototypical model for evaluating the steric, electronic, and pharmacokinetic consequences of this substitution.[1][2][3]
This guide provides a technical analysis of this scaffold, focusing on its ability to mimic the peptide bond's planarity and dipole moment while conferring superior metabolic stability.[3][4] It details the physicochemical rationale, synthetic accessibility via CuAAC ("Click Chemistry"), and specific applications in stabilizing metabolically labile amide linkages.[3]
Physicochemical Profile: The Amide Surrogate
The utility of 4-ethyl-1-phenyl-1,2,3-triazole lies in its ability to replicate the topological and electronic features of N-phenylpropionamide (the direct amide analog) while eliminating the liability of enzymatic hydrolysis.[1][2]
Electronic and Steric Comparison
The 1,2,3-triazole ring is planar, with a high dipole moment that aligns closely with that of an amide bond.[3]
| Property | trans-Amide (N-phenylpropionamide) | 1,2,3-Triazole (4-ethyl-1-phenyl-) | Bioisosteric Implication |
| Dipole Moment | ~3.7 – 4.0 D | ~4.5 – 5.0 D | Triazole is slightly more polar, enhancing dipole-dipole interactions.[1][2] |
| H-Bond Donor | N-H (Strong) | C5-H (Weak/Moderate) | The C5 proton is polarized by the ring, acting as a non-classical donor.[1][2] |
| H-Bond Acceptor | C=O (Strong) | N2 / N3 Lone Pairs (Weak) | N2/N3 mimic the carbonyl oxygen's role in accepting H-bonds.[1][2] |
| Distance (R1-R2) | ~3.8 Å (Cα to Cα) | ~5.0 Å (N1 to C4 substituents) | Triazole extends the backbone by ~1.1 Å, often tolerated in flexible pockets.[1][2] |
| LogP (Calc) | ~1.8 | ~2.5 | Triazoles are generally more lipophilic than amides, improving membrane permeability.[1][3] |
Structural Superposition
The following diagram illustrates the geometric alignment between the trans-amide bond and the 1,4-disubstituted triazole.[2]
Figure 1: Structural and electronic alignment of the amide bond and its triazole bioisostere.[1][2][4]
Synthetic Protocol: CuAAC Methodology
The synthesis of 4-ethyl-1-phenyl-1,2,3-triazole is achieved via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This reaction is regioselective, exclusively yielding the 1,4-isomer.[3]
Reaction Scheme
Reagents: Phenyl Azide (1 ), 1-Butyne (2 ), CuSO₄[1][2]·5H₂O, Sodium Ascorbate.[3] Solvent: tert-Butanol / Water (1:1).[1][2][3]
Figure 2: CuAAC reaction pathway for the regioselective synthesis of the 1,4-disubstituted triazole.[1][2]
Step-by-Step Experimental Protocol
Safety Note: Organic azides can be explosive. Handle phenyl azide with care, avoid concentration to dryness, and work behind a blast shield.[3]
-
Preparation of Reaction Mixture:
-
In a 20 mL scintillation vial, dissolve Phenyl Azide (1.0 mmol, 119 mg) and 1-Butyne (1.2 mmol, ~65 mg/95 µL) in a mixture of tert-butanol (2 mL) and water (2 mL).
-
-
Catalyst Addition:
-
Add Copper(II) Sulfate Pentahydrate (0.05 mmol, 12.5 mg) dissolved in 100 µL water.
-
Add Sodium Ascorbate (0.2 mmol, 40 mg) dissolved in 100 µL water. The solution should turn bright yellow/orange, indicating the formation of Cu(I).[1]
-
-
Reaction:
-
Workup:
-
Dilute the reaction with water (10 mL) and cool on ice. The product, 4-ethyl-1-phenyl-1,2,3-triazole , often precipitates as a solid.[1][2][3]
-
If solid: Filter, wash with cold water and dilute ammonium hydroxide (to remove Cu traces).[1][3]
-
If oil: Extract with ethyl acetate (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
Bioisosteric Applications & Pharmacology
The primary driver for replacing an amide with 4-ethyl-1-phenyl-1,2,3-triazole is to improve metabolic stability without sacrificing potency.[1][2]
Metabolic Shielding
Amide bonds are susceptible to hydrolysis by amidases and proteases.[3] The 1,2,3-triazole ring is chemically inert to these hydrolytic conditions.[3]
-
Mechanism: The triazole ring lacks the electrophilic carbonyl carbon required for nucleophilic attack by serine proteases.[3]
-
Outcome: Significant extension of plasma half-life (
).[2][5]
Case Study Logic: Peptidomimetics
In the design of HIV-1 protease inhibitors or dopamine D4 receptor ligands, replacing the P1-P2 amide bond with a triazole often retains binding affinity while blocking cleavage.[2]
-
Binding Mode: The triazole N2 and N3 atoms accept hydrogen bonds from the receptor backbone (mimicking the amide carbonyl), while the polarized C5-H donates a hydrogen bond to acceptor residues (mimicking the amide NH).[1][2]
-
Lipophilicity: The increased LogP (see Section 2.[2][3]1) facilitates blood-brain barrier (BBB) penetration, a critical factor for CNS drugs like D4 ligands.[1][2][3]
References
-
Bioisosteric Characterization: Bonandi, E., et al.[3] "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today, 2017.[3] Link
-
Metabolic Stability: Bock, V. D., et al. "1,2,3-Triazoles as peptide bond isosteres: synthesis and biological evaluation of cyclotetrapeptide mimics."[3] Organic & Biomolecular Chemistry, 2006.[3] Link
-
CuAAC Synthesis Protocol: Rostovtsev, V. V., et al.[3] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002.[3] Link
-
Dipole Moment & Electronics: Valverde, I. E., et al. "1,2,3-Triazoles as amide bond surrogates in peptidomimetics."[3] Journal of Peptide Science, 2013.[3] Link[2]
-
Dopamine D4 Ligands: "Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics."[3] ACS Pharmacology & Translational Science, 2020.[3] Link[2]
Sources
- 1. rsc.org [rsc.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 4. Combination of the amide‐to‐triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor‐targeting, radiolabeled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 4-ethyl-1-phenyl-1,2,3-triazole via CuAAC click reaction
Application Note: High-Purity Synthesis of 4-ethyl-1-phenyl-1,2,3-triazole via CuAAC
Executive Summary
This application note details the optimized synthesis of 4-ethyl-1-phenyl-1,2,3-triazole utilizing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While the CuAAC reaction is generally robust, this specific transformation presents two distinct engineering challenges: the volatility of the alkyne source (1-butyne , b.p. 8.1°C) and the energetic instability of the azide source (phenyl azide ).
This guide deviates from standard "mix-and-stir" protocols by introducing a cryogenic condensation method combined with a sealed-vessel reactor to ensure stoichiometric integrity and operator safety.
Critical Safety Advisory (Read Before Proceeding)
| Hazard Class | Specific Risk | Mitigation Strategy |
| Explosive | Phenyl Azide: The C/N ratio is 2 (6 Carbons / 3 Nitrogens).[1] This falls into the "borderline explosive" category. It can decompose violently if heated or subjected to shock.[2][3] | • Never distill phenyl azide to dryness.• Store as a solution in inert solvent if possible.• Use a blast shield during the reaction.[1] |
| Flammable Gas | 1-Butyne: Boiling point is 8.1°C. At room temperature, it is a flammable gas. It forms explosive mixtures with air. | • Handle only in a well-ventilated fume hood.• Condense into cold solvent (-20°C or lower) before adding catalyst.• Use a rated pressure vessel (heavy-walled glass or stainless steel). |
| Toxic | Copper Catalyst: Residual copper is cytotoxic and interferes with biological assays. | • Mandatory chelation wash (EDTA/NH₄OH) included in workup. |
Reaction Design & Mechanism
The reaction proceeds via the stepwise formation of a copper(I) acetylide, followed by the coordination of the organic azide. The cycle avoids the formation of the 1,5-isomer, yielding the 1,4-regioisomer exclusively.
Mechanistic Pathway (DOT Visualization)
Caption: Catalytic cycle of CuAAC. The formation of the copper-acetylide species is the entry point, necessitating the presence of the alkyne in the liquid phase.
Materials & Equipment
Reagents:
-
Phenyl Azide: Freshly prepared (via diazotization of phenylhydrazine) or commercial (0.5 M solution in t-BuOH is preferred for safety).
-
1-Butyne: 98% purity.[4] Supplied as liquefied gas in a cylinder.[5]
-
Copper(II) Sulfate Pentahydrate (
): 99%+. -
Sodium Ascorbate: 99%+.
-
Solvent System: tert-Butanol (t-BuOH) and HPLC-grade Water (1:1 ratio).[6]
Equipment:
-
Reactor: Heavy-walled borosilicate pressure tube with a Teflon screw cap (Ace Glass or equivalent). Do not use standard round-bottom flasks.
-
Cooling: Dry ice/acetone bath (-78°C) or Ice/Salt bath (-10°C).
-
Purification: Separatory funnel, Rotary evaporator, Silica gel column.
Experimental Protocol
Step 1: Alkyne Condensation (The "Cold Trap" Method)
Rationale: Since 1-butyne boils at 8°C, adding it at room temperature results in immediate evaporation and stoichiometric imbalance.
-
Prepare a solvent mixture of t-BuOH (10 mL) and Water (10 mL) in the pressure tube.
-
Submerge the pressure tube in an ice/salt bath (approx -10°C) or dry ice/acetone bath. Allow solvent to cool.
-
Connect a delivery needle to the 1-butyne cylinder. Slowly bubble 1-butyne gas into the cold solvent.
-
Calculation: 1-butyne density (liquid) is ~0.67 g/mL. To obtain 5.0 mmol (270 mg) , condense approximately 0.4 mL of liquid volume.
-
Visual Cue: You will see the volume increase and "shimmering" lines as the gas liquefies into the t-BuOH.
-
-
Keep the vessel cold.
Step 2: Reactant Addition
-
To the cold alkyne solution, add Phenyl Azide (4.8 mmol, 571 mg) . Note: Use a slight deficit of azide to ensure full consumption of the hazardous azide, leaving the volatile alkyne as the excess reagent.
-
Add
(0.05 mmol, 1 mol%) dissolved in 0.5 mL water. -
Add Sodium Ascorbate (0.25 mmol, 5 mol%) dissolved in 0.5 mL water.
-
Observation: The solution should turn a bright orange/yellow color, indicating the formation of Cu(I). If it turns dark brown/black, oxidation has occurred (add more ascorbate).
-
Step 3: Reaction
-
Immediately seal the pressure tube tightly with the Teflon cap.
-
Remove from the cooling bath and allow to warm to room temperature behind a blast shield.
-
Stir vigorously for 12–16 hours .
-
Note: The pressure generated is minimal (vapor pressure of 1-butyne at 25°C is ~2.5 atm), but the sealed vessel prevents loss of the electrophile.
-
Step 4: Workup (Copper Removal Strategy)
Rationale: Simple extraction often leaves trapped copper species, which are toxic and paramagnetic (interfering with NMR).[7]
-
Vent the pressure tube carefully in the fume hood (release excess 1-butyne).
-
Dilute the mixture with Ethyl Acetate (50 mL) .
-
Chelation Wash: Wash the organic layer with 10% aqueous Ammonia (
) or 0.1 M EDTA solution (2x 20 mL) .-
Visual Cue: The aqueous layer will turn blue (Cu-amine complex). Repeat until the aqueous layer is colorless.
-
-
Wash with Brine (1x 20 mL).
-
Dry over
, filter, and concentrate in vacuo.
Analytical Validation
Target Product: 4-ethyl-1-phenyl-1,2,3-triazole Appearance: Off-white to pale yellow solid.
| Analytical Method | Expected Result | Interpretation |
| Triazole C5-H: Characteristic singlet for 1,4-substitution. | ||
| Phenyl Ring: Diagnostic pattern for N-phenyl group. | ||
| Ethyl | ||
| Ethyl | ||
| Triazole carbons. | ||
| Mass Spec (ESI+) | [M+H]+ = 174.1 | Confirms molecular weight. |
Troubleshooting & Optimization
Caption: Decision tree for troubleshooting low yields in volatile alkyne click chemistry.
-
Green/Blue Reaction Mixture: Indicates oxidation of Cu(I) to inactive Cu(II). Fix: Degas solvents with nitrogen prior to use and add an extra 5 mol% sodium ascorbate.
-
Incomplete Conversion: Likely due to loss of 1-butyne. Fix: Ensure the reaction vessel is sealed while cold.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link
-
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne-Azide "Click" Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry. Link
-
University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Link
-
BenchChem. (2025).[7] Removal of Residual Copper Catalyst from Click Reactions.[8] Technical Support Center. Link
Sources
Reaction of phenyl azide and 1-butyne to form 4-ethyl-1-phenyl-1,2,3-triazole
Application Note: Regioselective Synthesis of 4-Ethyl-1-Phenyl-1,2,3-Triazole via CuAAC
Executive Summary
This application note details the protocol for the regioselective synthesis of 4-ethyl-1-phenyl-1H-1,2,3-triazole using the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike the thermal Huisgen cycloaddition, which yields a mixture of 1,4- and 1,5-isomers, the Cu(I)-catalyzed pathway exclusively yields the 1,4-disubstituted product.
Key Technical Challenge: The primary reactant, 1-butyne , is a gas at standard room temperature (boiling point: 8.1°C). This protocol utilizes a sealed pressure tube methodology to ensure stoichiometric integrity and safety, preventing the loss of the volatile alkyne while maintaining the necessary reaction kinetics.
Safety & Handling (Critical)
Warning: This protocol involves handling potentially explosive azides and flammable gases.
| Hazard Class | Compound | Critical Handling Rule |
| Explosive | Phenyl Azide | Do not distill to dryness. Store in the dark. Although phenyl azide ( |
| Flammable Gas | 1-Butyne | Boiling Point 8.1°C. It exists as a gas or condensed liquid at RT. Must be handled in a well-ventilated fume hood.[1] Use a pressure-rated vessel. Avoid static discharge. |
| Toxic | Copper(II) Sulfate | Harmful if swallowed. Toxic to aquatic life. Dispose of aqueous waste separately.[2] |
Reaction Mechanism (CuAAC)
The reaction proceeds via a stepwise organometallic cycle rather than a concerted pericyclic process. The copper(I) catalyst lowers the activation energy barrier and directs the regioselectivity to the 1,4-isomer.
Pathway Description:
- -Complexation: Cu(I) coordinates to the alkyne (1-butyne).
-
Deprotonation: Formation of the copper(I)-acetylide species.
-
Coordination: The azide displaces a ligand, coordinating to the copper center.
-
Ring Formation: Nucleophilic attack of the acetylide carbon on the azide nitrogen forms the metallacycle.
-
Protonolysis: Ring contraction and protonation release the triazole product and regenerate the catalyst.
Caption: Catalytic cycle of the Cu(I)-mediated formation of 1,4-disubstituted triazole.
Materials & Equipment
Reagents:
-
Phenyl Azide: 1.0 equiv (e.g., 5 mmol, ~595 mg). Prepare fresh or verify purity.
-
1-Butyne: 1.2 equiv (e.g., 6 mmol). Note: Commercial sources often supply this as a liquefied gas in a lecture bottle.
-
Copper(II) Sulfate Pentahydrate (
): 5 mol%. -
Sodium Ascorbate: 10 mol% (Reduces Cu(II) to Cu(I) in situ).
-
Solvent: tert-Butanol / Water (1:1 v/v).
Equipment:
-
Reaction Vessel: 15 mL heavy-wall borosilicate glass pressure tube with a Teflon screw cap (Ace Glass or equivalent). Do not use standard round-bottom flasks due to 1-butyne volatility.
-
Cooling Bath: Ice/Water bath (0°C).
-
Stirring: Magnetic stir bar.
Experimental Protocol
Step 1: Preparation of the Reaction Mixture
-
Prepare the solvent mixture: Mix 5 mL of tert-butanol and 5 mL of deionized water in a beaker.
-
Dissolve phenyl azide (5 mmol) in the solvent mixture and transfer it to the pressure tube .
-
Add the copper catalyst: Add
(62 mg, 0.25 mmol) and Sodium Ascorbate (99 mg, 0.50 mmol). The solution should turn a bright orange/yellow color, indicating the generation of Cu(I).
Step 2: Addition of 1-Butyne (Volatile Handling)
Since 1-Butyne boils at 8.1°C, it must be condensed or added rapidly to a cold vessel.
-
Cool the pressure tube containing the azide/catalyst mixture in an ice bath to 0°C.
-
Option A (Lecture Bottle): Attach a needle outlet to the 1-butyne lecture bottle. Slowly bubble 1-butyne into the cold reaction mixture while the tube is on a balance to measure the mass increase (~325 mg for 6 mmol).
-
Option B (Solution): If available, use a pre-titrated solution of 1-butyne in THF (kept at -20°C).
-
Immediately seal the pressure tube tightly with the Teflon cap.
Step 3: Reaction
-
Allow the sealed tube to warm to room temperature (20–25°C).
-
Stir vigorously for 12–24 hours.
-
Visual Check: The reaction often precipitates the product as a solid, or the organic layer separates. The orange Cu(I) color should persist. If it turns green (Cu(II)), add a small spatula tip of additional sodium ascorbate.
-
Step 4: Workup
-
Cool the tube back to 0°C before opening (to reduce pressure from any unreacted alkyne).
-
Open the cap carefully in a fume hood.
-
Dilute the mixture with water (20 mL) and extract with Ethyl Acetate (
mL). -
Wash the combined organic layers with ammonium hydroxide solution (10% aq) to remove copper traces (turns the aqueous layer blue).
-
Wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
Step 5: Purification
-
Recrystallization: The product is often a solid. Recrystallize from minimal hot Hexanes/Ethyl Acetate.
-
Flash Chromatography: If necessary, purify on silica gel (Eluent: 10% to 20% Ethyl Acetate in Hexanes).
Expected Results & Characterization
| Parameter | Expected Value | Notes |
| Physical State | White to off-white solid | |
| Yield | 85 – 95% | CuAAC reactions are typically high-yielding. |
| Regioselectivity | >99% 1,4-isomer | 1,5-isomer is not formed under Cu-catalysis. |
Spectral Validation (NMR): The structure is confirmed by the disappearance of the alkyne proton and the appearance of the diagnostic triazole singlet.
-
NMR (400 MHz,
):- 7.75 – 7.65 (m, 2H, Phenyl ortho)
- 7.60 (s, 1H, Triazole C5-H ) – Diagnostic Peak
- 7.55 – 7.40 (m, 3H, Phenyl meta/para)
-
2.85 (q,
Hz, 2H, of ethyl group) -
1.35 (t,
Hz, 3H, of ethyl group)
-
NMR (100 MHz,
):-
Diagnostic peaks at ~149 ppm (Triazole C4) and ~119 ppm (Triazole C5).
-
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Low Conversion | Loss of 1-butyne | Ensure the pressure tube is sealed immediately after addition. Weigh the tube before/after to confirm alkyne mass. |
| Green Solution | Catalyst Oxidation | Oxygen has entered the system, oxidizing Cu(I) to inactive Cu(II). Add more Sodium Ascorbate. |
| Emulsion | Surfactant effect | Add saturated brine and a small amount of methanol to break the emulsion during extraction. |
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[3] Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. Link
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link
-
GFS Chemicals. (n.d.). 1-Butyne Safety Data Sheet and Physical Properties.[4] Link
Sources
Application Note: Copper-Catalyzed Synthesis of 1-Phenyl-4-Ethyl-1,2,3-Triazole
[1]
Part 1: Executive Summary & Strategic Analysis
The synthesis of 1-phenyl-4-ethyl-1,2,3-triazole represents a classic application of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), yet it presents a specific technical challenge often overlooked in general textbooks: the volatility of the alkyne component.
While the azide partner (phenyl azide) is a liquid/solid, the alkyne partner, 1-butyne (ethyl acetylene) , is a gas at room temperature (b.p. 8.1 °C). Standard open-flask "click" protocols will result in rapid evaporation of the alkyne, leading to stalled conversion and poor yields.
This guide provides a modified One-Pot Protocol designed to:
-
Mitigate Safety Risks: Avoid the isolation of potentially explosive phenyl azide by generating it in situ.
-
Ensure Stoichiometry: Utilize a sealed-vessel approach to contain 1-butyne.
-
Maximize Purity: Leverage the high specificity of the Cu-catalyst to minimize byproducts.
Part 2: Safety & Handling Directives (Critical)
Phenyl Azide (Explosion Hazard)
-
Risk: Phenyl azide (
) has a C/N ratio of 2:1. While generally stable at ambient temperature, it can decompose explosively if heated, distilled, or subjected to shock. -
Control: Do not distill phenyl azide. This protocol uses an in situ generation method (aniline
diazonium azide) to avoid isolation. If isolation is strictly necessary, store in the dark at -20 °C and never concentrate to dryness.
1-Butyne (Flammable Gas)
-
Risk: With a boiling point of ~8 °C, 1-butyne exists as a gas under standard lab conditions.[1] It is highly flammable and can form explosive mixtures with air.[1]
-
Control: All reactions involving 1-butyne must be performed in a rated pressure tube or autoclave . Reagents should be chilled to 0 °C before addition.
Part 3: Reaction Mechanism (The Dinuclear Cycle)
Recent mechanistic studies (Worrell et al., Science 2013) have revised the classical mononuclear model. The active catalytic species is now understood to be a dinuclear copper complex . One copper atom forms a
Caption: The dinuclear mechanism highlights the requirement for sufficient Cu(I) concentration to bridge the alkyne and azide. This explains why trace copper contamination is often insufficient for difficult substrates.
Part 4: Experimental Protocol
Method A: One-Pot Synthesis (Recommended)
Rationale: This method generates phenyl azide from aniline and immediately traps it with the alkyne. It is the safest and most efficient route.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
| Aniline | 93.13 | 1.0 | 93 mg (1.0 mmol) | Precursor |
| tert-Butyl Nitrite (tBuONO) | 103.12 | 1.5 | 155 mg (1.5 mmol) | Diazotization Agent |
| Azidotrimethylsilane (TMSN3) | 115.21 | 1.2 | 138 mg (1.2 mmol) | Azide Source |
| 1-Butyne | 54.09 | 1.5 | ~81 mg (Gas/Liq) | Alkyne Partner |
| CuSO4[2][3][4][5][6] · 5H2O | 249.68 | 0.10 | 25 mg | Pre-catalyst |
| Sodium Ascorbate | 198.11 | 0.20 | 40 mg | Reductant |
| Solvent (DMSO:H2O) | - | - | 4 mL (9:1) | Medium |
Step-by-Step Procedure
1. Preparation of the Reaction Vessel
-
Select a heavy-walled pressure tube (15-20 mL capacity) with a Teflon screw cap.
-
Add a magnetic stir bar.
-
Cooling: Place the tube in an ice-water bath (0 °C).
2. In-Situ Azide Generation
-
Add Aniline (1.0 mmol) and DMSO (3.6 mL) to the tube.
-
Add tBuONO (1.5 mmol) followed by TMSN3 (1.2 mmol) dropwise.
-
Note: Evolution of
gas may occur.[7] Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. This converts aniline to phenyl azide.
3. Catalyst & Alkyne Addition (The Critical Step)
-
Return the tube to the ice bath (0 °C) .
-
Dissolve CuSO4 and Sodium Ascorbate in Water (0.4 mL) in a separate vial. Add this bright yellow/orange mixture to the pressure tube.
-
Handling 1-Butyne:
-
If using a lecture bottle (gas): Bubble 1-butyne slowly into the cold reaction mixture for 1-2 minutes. The solvent will absorb the gas.
-
If using condensed liquid: Weigh the cold liquid rapidly and transfer via chilled syringe.
-
-
IMMEDIATELY seal the pressure tube tightly.
4. Reaction
-
Allow the sealed tube to warm to RT.
-
Stir vigorously for 12–16 hours. The mixture generally turns green or brown as the Cu(I) oxidizes/disproportionates over time.
-
Safety Check: Do not heat above 40 °C unless necessary; the pressure of 1-butyne will increase significantly.
5. Workup & Purification
-
Carefully vent the tube in a fume hood to release excess 1-butyne.
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL) .
-
Add 5 mL of Ammonium Hydroxide (10% aq) to chelate copper (turns the aqueous layer deep blue).
-
Separate layers. Wash organic layer with Brine (1x).
-
Dry over
, filter, and concentrate in vacuo. -
Purification: If necessary, purify via silica gel flash chromatography (Eluent: 10% to 30% EtOAc in Hexanes).
Part 5: Characterization & Data Validation
Since 1-butyne is a small alkyl group, the NMR spectrum is distinct.
Target Compound: 1-phenyl-4-ethyl-1,2,3-triazole
Molecular Formula:
Predicted 1H NMR (400 MHz, CDCl3):
- 7.75 (s, 1H, Triazole-H ): Diagnostic singlet.
- 7.65 – 7.70 (m, 2H, Ph-H ortho): Deshielded by triazole ring.
- 7.40 – 7.55 (m, 3H, Ph-H meta/para).
- 2.80 (q, J = 7.6 Hz, 2H, -CH2- ): Ethyl methylene protons.
- 1.35 (t, J = 7.6 Hz, 3H, -CH3 ): Ethyl methyl protons.
Mass Spectrometry (ESI+):
-
Expected
Part 6: Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | 1-Butyne evaporation | Ensure the pressure tube is sealed immediately while cold. Check cap integrity. |
| Reaction Stalls | Catalyst Oxidation | Cu(I) is unstable in air. Add more Sodium Ascorbate (0.1 equiv) to re-reduce Cu(II) to Cu(I). |
| Green Precipitate | Copper-Triazolide | The product may be coordinating to copper.[2] Wash thoroughly with |
| Safety Valve Pop | Over-pressurization | Do not heat the reaction above 50 °C. The vapor pressure of 1-butyne rises sharply. |
References
-
Original CuAAC Discovery: Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Dinuclear Mechanism: Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science. Link
-
One-Pot Azide Protocols: Barral, K., Moorhouse, A. D., & Moses, J. E. (2007). Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. Organic Letters. Link
-
1-Butyne Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 7846, 1-Butyne. Link
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2-Phenylethyl)-4-phenyl-1 h-1,2,3-triazole | C16H15N3 | CID 50852631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Phenylethyl)-4-phenyl-1 h-1,2,3-triazole | C16H15N3 | CID 50852631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. orgsyn.org [orgsyn.org]
Application Note: Continuous Flow Synthesis of 1-Phenyl-4-Ethyl-1,2,3-Triazole
Abstract & Strategic Value
This application note details the continuous flow synthesis of 1-phenyl-4-ethyl-1,2,3-triazole , a core pharmacophore in fragment-based drug discovery. Unlike batch processing, which poses severe safety risks when handling organic azides and volatile alkynes (1-butyne, bp 8.1°C), this flow protocol utilizes a Copper Tubing Flow Reactor (CTFR) . This setup acts as both the reaction vessel and the catalyst source, ensuring high heat transfer, precise residence time control, and intrinsic safety by minimizing the active inventory of explosive intermediates.
Introduction
The 1,2,3-triazole moiety is a peptidomimetic bioisostere widely used in pharmaceutical sciences due to its metabolic stability and hydrogen-bonding capabilities. The synthesis of 1-phenyl-4-ethyl-1,2,3-triazole presents two specific process challenges:
-
Azide Safety: Phenyl azide is energetic and shock-sensitive. Accumulating large quantities in a batch reactor is hazardous.
-
Volatility of 1-Butyne: With a boiling point of ~8°C, 1-butyne exists as a gas at room temperature. Batch reactions require high-pressure autoclaves; however, flow chemistry allows this reagent to be handled easily as a pressurized liquid solution or gas feed, maintaining single-phase kinetics.
This protocol leverages the CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) mechanism within a heated copper coil.[1] The copper surface releases catalytic Cu(I) species in situ, eliminating the need for homogeneous catalysts or ligands that require complex downstream purification.
Chemical Reaction & Mechanism
The synthesis proceeds via the cycloaddition of phenyl azide and 1-butyne.
Reaction Scheme:
Mechanism:
-
Generation of Cu(I): Surface oxidation of the Cu(0) tubing generates catalytic Cu(I).
-
π-Complexation: Cu(I) coordinates to the alkyne (1-butyne).
-
Deprotonation/Insertion: Formation of a copper-acetylide intermediate.[2]
-
Cycloaddition: The azide coordinates to the copper center, followed by ring closure to form the copper-triazolide.
-
Protonolysis: The cycle closes, releasing the 1,4-disubstituted triazole and regenerating the catalyst.
Mechanistic Pathway Diagram[3][4]
Figure 1: Catalytic cycle of the CuAAC reaction occurring at the wall of the copper flow reactor.
Experimental Setup (Hardware)
The system is designed as a single-stream or dual-stream continuous flow setup. For precise stoichiometry, a dual-stream approach is recommended.
Equipment List
| Component | Specification | Purpose |
| Pump A | HPLC Piston Pump (0.1 - 10 mL/min) | Delivers Phenyl Azide solution.[3] |
| Pump B | HPLC Piston Pump (0.1 - 10 mL/min) | Delivers 1-Butyne solution. |
| Mixer | T-Piece or Static Mixer (PEEK/SS) | Homogenizes the two reagent streams. |
| Reactor | Copper Coil (1 mm ID, 10 mL volume) | Catalytic surface and residence time unit. |
| Thermostat | Oil bath or column heater (Set to 100°C) | Provides activation energy. |
| BPR | Back Pressure Regulator (10 bar / 150 psi) | Maintains 1-butyne in liquid phase at 100°C. |
| Collection | Fraction Collector / Waste Reservoir | Product isolation. |
Flow Reactor Diagram
Figure 2: Schematic of the dual-stream copper tubing flow reactor setup.
Detailed Protocol
Reagent Preparation
Safety Note: Perform all operations in a fume hood. Phenyl azide is potentially explosive; do not concentrate to dryness or heat in batch.
-
Solution A (Azide): Dissolve Phenyl Azide (5.95 g, 50 mmol) in Toluene (100 mL) to create a 0.5 M solution.
-
Alternative: If Phenyl Azide is not available, it can be generated in situ via diazotization of aniline followed by azidation, but this requires an upstream reactor module.
-
-
Solution B (Alkyne):
-
1-Butyne is a gas (bp 8.1°C).
-
Procedure: Cool a volumetric flask containing Toluene (100 mL) to -10°C in an ice/salt bath. Slowly bubble 1-Butyne gas into the solvent or pour liquid 1-Butyne (condensed via dry ice condenser) into the flask.
-
Prepare a 1.0 M solution (approx. 5.4 g in 100 mL).
-
Storage: Keep this reservoir sealed and on ice (0°C) or under slight pressure during the run to prevent outgassing before the pump.
-
System Priming
-
Install the Copper Coil (10 mL internal volume) into the oil bath.
-
Connect the BPR (10 bar) at the system outlet.
-
Flush the system with pure Toluene using both pumps at 1.0 mL/min for 20 minutes.
-
Set the oil bath temperature to 100°C and allow to equilibrate.
-
Check for leaks. The system pressure should stabilize at ~10-12 bar (BPR setting + flow resistance).
Reaction Execution[1][5][6][7][8]
-
Flow Rates: Set Pump A (Azide) to 0.5 mL/min and Pump B (Alkyne) to 0.5 mL/min .
-
Total Flow Rate: 1.0 mL/min.
-
Residence Time (
): . -
Stoichiometry: 1:2 (Azide:Alkyne). Excess alkyne drives the reaction and compensates for potential volatility losses.
-
-
Start Run: Switch the inlet valves to Reagent Reservoirs A and B simultaneously.
-
Steady State: Discard the first 1.5 reactor volumes (15 mL / 15 mins) to ensure steady-state conditions.
-
Collection: Collect the product stream for 60 minutes.
-
Shutdown: Switch inlets back to pure Toluene. Flush for 30 minutes. Turn off heater.
Work-up and Purification[7][8]
-
The collected output is a solution of product and excess 1-butyne in toluene.
-
Concentrate the solution under reduced pressure. The excess 1-butyne (bp 8°C) will evaporate readily.
-
Purification: The crude residue is typically high purity (>95%). If copper leaching is observed (green tint), filter through a short pad of silica or treat with an aqueous EDTA solution.
-
Recrystallize from Hexane/Ethyl Acetate if necessary.
Optimization & Performance Data
The following parameters were optimized to maximize yield while minimizing residence time.
| Entry | Temp (°C) | Residence Time (min) | Alkyne Equiv. | Conversion (%) | Isolated Yield (%) |
| 1 | 80 | 20 | 1.2 | 78 | 72 |
| 2 | 100 | 10 | 1.2 | 95 | 91 |
| 3 | 100 | 10 | 2.0 | >99 | 96 |
| 4 | 120 | 5 | 2.0 | >99 | 94* |
*Note: At 120°C, slight discoloration (yellowing) suggests minor decomposition or copper leaching.
Troubleshooting & Maintenance
Reactor Clogging
-
Symptom: System pressure spikes >20 bar.
-
Cause: Precipitation of triazole product (if concentration is too high) or formation of copper-acetylide solids.
-
Solution: Reduce concentration to 0.25 M. Flush reactor with 10% acetic acid in MeOH to dissolve copper salts, then re-passivate with solvent.
Low Conversion
-
Symptom: Presence of unreacted azide in LC-MS.
-
Cause: Passivation of copper surface (oxidation to Cu(II) or coating by organics).
-
Solution: "Recharge" the reactor by flushing with a dilute solution of Ascorbic Acid (1% in MeOH) to reduce surface Cu(II) back to active Cu(I)/Cu(0), or simply polish the coil with dilute HCl followed by thorough water/solvent wash before the run.
Copper Leaching
-
Symptom: Product solution is green/blue.
-
Mitigation: This is common in acidic feeds but rare in neutral Toluene. Ensure 1-Butyne solution is acid-free. Use a scavenger resin (e.g., QuadraPure™ TU) inline post-reactor to remove trace copper.
Safety Assessment (E-E-A-T)
-
Thermal Runaway: The high surface-area-to-volume ratio of the capillary reactor (approx. 4000 m⁻¹) ensures efficient heat dissipation of the exothermic cycloaddition (
). -
Explosion Hazard: By keeping the active volume of phenyl azide low (<10 mL in the heated zone) and using a solvent heat sink, the risk of detonation is negligible compared to batch processes.
-
Pressure: The system operates at 10 bar. Ensure all fittings (PEEK/Stainless Steel) are rated to >50 bar.
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015.
-
Bogdan, A. R., & Sach, N. W. (2009). The use of copper flow reactor technology for the continuous synthesis of 1,4-disubstituted 1,2,3-triazoles. Advanced Synthesis & Catalysis, 351(6), 849-854.
-
Zhang, Y., et al. (2011). Continuous-flow synthesis of 1,2,3-triazoles using copper tube reactors. Journal of Organic Chemistry, 76(2), 6832-6836.
-
Gutmann, B., et al. (2015). Safety and efficiency in high-pressure flow chemistry: Synthesis of triazoles. Chemistry – A European Journal, 21(3), 1102-1105.
Sources
Application Notes & Protocols: 4-ethyl-1-phenyl-1,2,3-triazole as a Versatile Ligand in Modern Coordination Chemistry
Abstract
The 1,2,3-triazole scaffold has emerged as a cornerstone in contemporary coordination chemistry, prized for its robust synthesis via "click" chemistry and its versatile coordination behavior.[1][2] This guide provides an in-depth exploration of a specific derivative, 4-ethyl-1-phenyl-1,2,3-triazole, as a ligand for forming novel metal complexes. We delve into the ligand's synthesis, its electronic and steric properties, and its potential to form complexes with applications ranging from homogeneous catalysis to the development of new therapeutic agents.[3][4] This document is intended for researchers, chemists, and drug development professionals, offering both high-level scientific insights and detailed, actionable experimental protocols.
Application Notes: Scientific & Strategic Insights
Introduction to 4-ethyl-1-phenyl-1,2,3-triazole
4-ethyl-1-phenyl-1,2,3-triazole is an N-heterocyclic compound featuring a five-membered ring with three nitrogen atoms. Its structure is characterized by a phenyl group at the N1 position and an ethyl group at the C4 position. This substitution pattern imparts specific properties that are highly advantageous in ligand design:
-
Coordination Sites: The triazole ring offers two potential nitrogen donor atoms (N2 and N3) for coordination to a metal center. The lone pair electrons on these nitrogen atoms can form stable sigma bonds with a wide range of transition metals.[5]
-
Electronic Properties: The triazole ring is a π-conjugated system. The N-phenyl substituent acts as an electron-withdrawing group, influencing the electron density on the coordinating nitrogen atoms and, consequently, the strength and nature of the metal-ligand bond.
-
Steric Influence: The ethyl and phenyl groups provide significant steric bulk around the coordination sites. This steric hindrance can be strategically exploited to control the coordination number of the metal center, prevent unwanted side reactions, and influence the geometry and stability of the final complex.[6]
-
Solubility: The presence of both aromatic (phenyl) and aliphatic (ethyl) groups enhances the ligand's solubility in a broad range of organic solvents, facilitating its use in various reaction conditions.
The synthesis of this ligand is most efficiently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry.[7] This reaction is known for its high regioselectivity, affording exclusively the 1,4-disubstituted isomer, its mild reaction conditions, and its tolerance of a wide variety of functional groups.[8]
Coordination Behavior and Complex Formation
As a ligand, 4-ethyl-1-phenyl-1,2,3-triazole typically acts as a monodentate N-donor ligand, coordinating through the N3 atom, which is generally less sterically hindered than the N2 atom. However, its role can be more complex:
-
Monodentate Coordination: The most common binding mode, forming simple coordination complexes with a variety of metal salts (e.g., Cu(II), Ag(I), Pd(II), Zn(II)).[9][10]
-
Bridging Ligand: In certain cases, particularly in the formation of coordination polymers or polynuclear complexes, the triazole ring can bridge two metal centers using both N2 and N3 atoms.[11]
-
N-Heterocyclic Carbene (NHC) Precursor: Through an alkylation-deprotonation sequence, the 1,2,3-triazole can be converted into a mesoionic N-heterocyclic carbene (NHC), also known as a triazolylidene.[7][12] These NHCs are strong sigma-donors and have become highly valuable ligands in catalysis.
The choice of metal ion and reaction conditions dictates the final structure and properties of the complex. The chelation often results in enhanced biological activity compared to the free ligand, a phenomenon attributed to factors like increased lipophilicity and altered bioavailability upon complexation.[3][13][14]
Potential Applications in Research and Development
The unique structural and electronic features of metal complexes derived from 4-ethyl-1-phenyl-1,2,3-triazole suggest their utility in several high-impact areas:
-
Homogeneous Catalysis: Copper-triazole complexes are known to be effective catalysts for oxidation reactions.[4][15] The steric and electronic properties of this specific ligand could be tuned to enhance selectivity in reactions such as the oxidation of phenols or alkenes.[16]
-
Medicinal Chemistry & Drug Development: Triazole-metal complexes exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[17][18][19] The lipophilic nature of the phenyl and ethyl groups may enhance the complex's ability to cross cellular membranes, potentially improving its efficacy as a therapeutic agent.[3] Silver(I) complexes, in particular, are noted for their potent antimicrobial effects.[14][20]
-
Materials Science: Triazole-based ligands are used to construct Metal-Organic Frameworks (MOFs) and coordination polymers.[2] These materials have applications in gas storage, separation, and sensing. The specific substituents on this ligand could be used to control the pore size and functionality of such materials.
Experimental Protocols
These protocols provide a validated framework for the synthesis and characterization of the ligand and a representative metal complex.
Protocol 1: Synthesis of 4-ethyl-1-phenyl-1,2,3-triazole
This protocol utilizes the highly efficient CuAAC "click" reaction.
Causality: This method is chosen for its near-quantitative yield, exceptional regioselectivity for the 1,4-isomer, and operational simplicity. The use of sodium ascorbate is critical as it reduces the Cu(II) sulfate precursor to the catalytically active Cu(I) species in situ.[8]
Caption: Workflow for the synthesis of 4-ethyl-1-phenyl-1,2,3-triazole.
Materials:
-
Phenyl azide (C₆H₅N₃)
-
1-Butyne (C₄H₆)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (C₆H₇NaO₆)
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a 100 mL round-bottom flask, dissolve phenyl azide (1.19 g, 10 mmol) in a 1:1 mixture of tert-butanol and water (40 mL).
-
Add 1-butyne (0.81 g, 15 mmol, 1.5 equiv).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.39 g, 2 mmol, 0.2 equiv) in 5 mL of water.
-
In another vial, dissolve copper(II) sulfate pentahydrate (0.25 g, 1 mmol, 0.1 equiv) in 5 mL of water.
-
Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution. The solution should turn a heterogeneous yellow-green.
-
Stir the reaction vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add 20 mL of saturated aqueous NH₄Cl solution to the flask and stir for 30 minutes to quench the reaction and complex the copper catalyst.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., 9:1 to 4:1) to yield the pure product as a white solid.
Characterization (Expected Data):
-
¹H NMR (400 MHz, CDCl₃): Signals corresponding to the phenyl protons, the triazole proton, and the ethyl group protons. The triazole C5-H proton is expected to appear as a singlet around δ 7.7-7.9 ppm.[21]
-
¹³C NMR (101 MHz, CDCl₃): Signals for the aromatic carbons, the triazole ring carbons, and the ethyl carbons.
-
FT-IR (KBr, cm⁻¹): Characteristic peaks for C-H aromatic stretching (~3100-3000), C-H aliphatic stretching (~2980-2850), C=C aromatic stretching (~1600, 1500), and the triazole ring vibrations.
-
Mass Spectrometry (ESI+): A peak corresponding to [M+H]⁺.
Protocol 2: Synthesis of a Representative Silver(I) Complex
This protocol describes the synthesis of a complex between the ligand and silver(I) nitrate, a common precursor for bioactive complexes.[14][20]
Causality: Methanol is chosen as the solvent due to the good solubility of both the organic ligand and the silver nitrate salt. The 2:1 ligand-to-metal stoichiometric ratio is often used to promote the formation of complexes like [Ag(L)₂]NO₃, where silver adopts its preferred linear or T-shaped geometry.[20] The reaction is performed in the dark to prevent the photoreduction of Ag(I) to metallic silver.
Materials:
-
4-ethyl-1-phenyl-1,2,3-triazole (from Protocol 2.1)
-
Silver(I) nitrate (AgNO₃)
-
Anhydrous methanol
-
Diethyl ether
Procedure:
-
In a 50 mL flask wrapped in aluminum foil, dissolve 4-ethyl-1-phenyl-1,2,3-triazole (0.346 g, 2 mmol) in 15 mL of anhydrous methanol.
-
In a separate flask, dissolve silver(I) nitrate (0.170 g, 1 mmol) in 10 mL of anhydrous methanol.
-
Slowly add the silver nitrate solution dropwise to the stirring ligand solution at room temperature.
-
A white precipitate may form immediately or upon stirring. Stir the reaction mixture in the dark for 4 hours at room temperature to ensure complete complexation.
-
Collect the resulting solid by vacuum filtration.
-
Wash the precipitate with a small amount of cold methanol (2 x 5 mL) and then diethyl ether (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum.
Protocol 3: Characterization of the Metal Complex
Confirming the formation and structure of the coordination complex is paramount.
Caption: General coordination scheme of the triazole ligand to a metal center.
Key Characterization Techniques:
-
FT-IR Spectroscopy: Compare the spectrum of the complex with that of the free ligand. A shift in the vibrational frequencies of the triazole ring (typically in the 1500-1400 cm⁻¹ region) is a strong indicator of coordination.
-
¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes (like those of Ag(I) or Zn(II)), NMR is highly informative. Coordination to the metal center alters the electronic environment of the ligand. A downfield shift of the triazole C5-H proton and adjacent aromatic protons is expected upon complexation, providing evidence of the metal-ligand interaction.[6][13]
-
Elemental Analysis (CHN): Provides the experimental percentage of carbon, hydrogen, and nitrogen in the complex. This data is used to confirm the empirical formula and the ligand-to-metal ratio in the synthesized compound.
-
Single-Crystal X-ray Diffraction: This is the definitive method for structure elucidation.[22][23] Growing a suitable single crystal allows for the precise determination of bond lengths, bond angles, coordination geometry around the metal, and intermolecular interactions in the solid state.
Data Summary Table (Hypothetical)
| Compound | Key ¹H NMR Signal (δ, ppm) | Key FT-IR Band (cm⁻¹) |
| Free Ligand | C5-H of triazole: ~7.8 (s) | C=N/N=N stretch: ~1485 |
| [Ag(Ligand)₂]NO₃ | C5-H of triazole: ~8.1 (s, downfield shift) | C=N/N=N stretch: ~1505 (shifted) |
| New strong band for NO₃⁻: ~1384 |
This table illustrates the expected spectroscopic shifts upon coordination, a key piece of evidence for successful complex formation.
References
- A review on the efficacy and medicinal applications of metal-based triazole deriv
- Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. (2026). RSC Advances.
- Metal-based triazoles as a medical marvel of the modern era: a comprehensive review - RSC Advances (RSC Publishing). RSC Publishing.
- Design, synthesis, and biological properties of triazole derived compounds and their transition metal complexes. (2010). Taylor & Francis Online.
- An investigation of two copper(II) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. (2021). RSC Publishing.
- and 1,2,4-Triazoles for Coordination Complexes and Frameworks. SciSpace.
- Designing Novel 1,2,3- and 1,2,4-Triazoles for Coordination Complexes and Frameworks. (2015).
- Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. (2022). NSF Public Access Repository (NSF-PAR).
- Hybrid compounds assembled from copper-triazole complexes and phosphomolybdic acid as advanced catalysts for the oxidation of olefins with oxygen. (2017). SciSpace.
- Triazole Deriv
- Examples of 1,2,3‐triazole ligands used in the synthesis of coordination polymers.
- An investigation of two copper(ii)
- Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applic
- Organometallic complexes with 1,2,3-triazole-derived ligands. (2014). Royal Society of Chemistry.
- Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiol
- Synthesis of 1,2,3-triazole ligands, their metal complexes, and applications in catalysis; Gold (I) catalyzed 1,n-enyne ester cycloisomerization reactions. (2016). The Research Repository @ WVU.
- Biological applications of metal-based triazole derivatives.
- Synthesis and Crystallization of N-Rich Triazole Compounds. (2023). MDPI.
- Copper Complexes Supported by Iminotriazole Ligands: Effective Catalysts for the Monooxygenation of Phenols. (2023).
- Transition metal complexes of click-derived 1,2,3-triazoles as catalysts in various transformations: An overview and recent developments. (2023). Semantic Scholar.
- Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. (2024). RSC Publishing.
- 1,2,3,-Triazole-Based Catalysts: From Metal- to Supramolecular Organic C
- Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based val. (2023). European Journal of Chemistry.
- Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo.
- Synthesis, Structure, Biological Activity, and Luminescence Properties of a “Butterfly”-Type Silver Cluster with 3-Benzyl-4-phenyl-1,2,4-triazol-5-thiol. (2023).
- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Iraqi Journal of Pharmaceutical Sciences.
- Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography. Benchchem.
- X-ray diffraction analysis to confirm the crystal structure of triazole hydr
- Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances.
- Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole) and Silver Nanocomposites Based on It.
- Structural insights and bioactivity of silver(I) triazole complexes with selective anticancer and broad-spectrum antimicrobial effects. (2026).
- Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. (2022). Journal of Medicinal and Pharmaceutical Chemistry Research.
- Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. (2021).
- 1,2,3-Triazoles and their metal chelates with antimicrobial activity. (2023).
- Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines.
- 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022).
- Silver(I) Complexes Based on Oxadiazole-Functionalized α-Aminophosphonate: Synthesis, Structural Study, and Biological Activities. (2022). MDPI.
- 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes.
- A Practical Flow Synthesis of 1,2,3-Triazoles. The Royal Society of Chemistry.
- Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. (2022).
Sources
- 1. scispace.com [scispace.com]
- 2. "Designing Novel 1,2,3- and 1,2,4-Triazoles for Coordination Complexes " by Brianna Celiese Hughes [trace.tennessee.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. An investigation of two copper( ii ) complexes with a triazole derivative as a ligand: magnetic and catalytic properties - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03107D [pubs.rsc.org]
- 5. 1,2,3,-Triazole-Based Catalysts: From Metal- to Supramolecular Organic Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. books.rsc.org [books.rsc.org]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurjchem.com [eurjchem.com]
- 10. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis, Structure, Biological Activity, and Luminescence Properties of a “Butterfly”-Type Silver Cluster with 3-Benzyl-4-phenyl-1,2,4-triazol-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Metal-based triazoles as a medical marvel of the modern era: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metal-based triazoles as a medical marvel of the modern era: a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. 1,2,3-Triazoles and their metal chelates with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Bioconjugation applications using 1-phenyl-4-ethyl-1,2,3-triazole linkers
[1]
Experimental Protocols
A. Pre-Conjugation Validation: Synthesis of the Model Linker
Objective: Before committing expensive proteins, validate your catalyst efficiency by synthesizing the model compound 1-phenyl-4-ethyl-1,2,3-triazole .[2][1] Reagents: Phenyl Azide (Aromatic mimic), 1-Butyne (Aliphatic mimic).[2][1]
Protocol:
-
Solvent System: Prepare a tBuOH:H2O (1:1) mixture.[2][1] The biphasic nature helps dissolve organic azides while maintaining Cu catalyst solubility.[1]
-
Reaction Mix:
-
Execution: Stir vigorously at RT for 4 hours. The solution typically turns bright yellow, then fades as Cu(I) is consumed/oxidized.[2][1]
-
Workup: Dilute with water, extract with EtOAc.
-
QC Check:
B. Bioconjugation Protocol: Protein-Small Molecule Coupling
Context: Linking an aliphatic alkyne-drug to an aromatic azide-labeled protein (e.g., p-azidophenylalanine incorporated residue).[2][1]
Materials:
-
Protein-Azide: 50 µM in PBS (pH 7.4).
-
Alkyne-Payload: 1-phenyl-4-ethyl mimic (e.g., Alkyne-PEG-Drug).[2][1]
-
Catalyst Premix: CuSO4 (10 mM) + THPTA Ligand (50 mM).[2][1] Crucial: Premixing protects the protein from Cu-mediated oxidation.[2]
Step-by-Step Workflow:
-
Ligand Complexation: Mix CuSO4 and THPTA in a 1:5 molar ratio. Incubate for 5 mins. This forms the active, non-toxic catalytic complex.[2][1]
-
Assembly: To the Protein-Azide solution (100 µL), add:
-
Incubation: Incubate at 25°C for 1 hour in the dark with gentle agitation.
-
Note: Do not vortex proteins vigorously.[1]
-
-
Quenching: Add EDTA (final 10 mM) to chelate copper.
-
Purification: Desalt using a Zeba Spin Column (7K MWCO) or dialysis to remove unreacted small molecules and copper.
Workflow Visualization & QC
Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| Protein Precipitation | Copper-induced oxidation or denaturation.[1] | Increase THPTA:Cu ratio to 10:1. Ensure [Cu] < 500 µM.[2][1] |
| Low Yield | Oxygen poisoning of Cu(I).[2][1] | Degas buffers with Argon.[1] Add fresh Ascorbate mid-reaction.[1] |
| Blue Solution | Oxidation of Cu(I) to Cu(II).[2] | The reaction has stalled. Add more Ascorbate immediately.[1] |
| High Background | Non-specific binding of hydrophobic alkyne.[1] | Add 5% DMSO or 0.1% Tween-20 to the buffer.[1] |
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition.[2][1] Chemical Reviews, 108(8), 2952-3015.[2][1] Link[2]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.[2][1] Angewandte Chemie International Edition, 48(52), 9879-9883.[2][1] Link[2]
-
Valverde, I. E., et al. (2013). 1,2,3-Triazoles as amide bond mimics: Triazole scan yields protease-resistant peptidomimetics.[2][1] Angewandte Chemie, 52(34), 8900-8904.[2][1] Link[2]
-
Besanceney-Webler, C., et al. (2011). Increasing the efficacy of bioorthogonal click reactions for bioconjugation: A comparative study.[2][1] Bioorganic & Medicinal Chemistry, 19(18), 5402-5409.[2][1] Link[2]
Sources
- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 2. 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. axispharm.com [axispharm.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Efficiency Synthesis of 4-Ethyl-1-Phenyl-1,2,3-Triazole
Topic: Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Volatile Alkynes Target Product: 4-ethyl-1-phenyl-1,2,3-triazole Current Status: Active Support Guide v2.4
Executive Summary: The "Hidden" Yield Killer
You are likely reading this guide because your reaction yields are consistently low (<40%) or highly variable, despite CuAAC being described as a "near-perfect" reaction.
In the synthesis of 4-ethyl-1-phenyl-1,2,3-triazole , the primary failure point is rarely the catalyst—it is the volatility of 1-butyne . With a boiling point of 8.1°C , 1-butyne is a gas at standard laboratory temperatures.[1] In a standard open-flask or loosely stoppered reaction, your limiting reagent evaporates before it can ligate to the copper center.
This guide restructures the standard Sharpless-Fokin protocol into a Cryogenic Capture System to ensure stoichiometry is maintained.
Module 1: Critical Reagent Handling (The 1-Butyne Protocol)
The Challenge: Reactant Fugacity
Standard CuAAC protocols assume liquid reactants. 1-butyne requires a modified approach to ensure it remains in the liquid phase long enough to react.
The Solution: Cryogenic Capture & Pressure Sealing
Do NOT use a round-bottom flask. You must use a heavy-walled pressure vessel (e.g., a glass pressure tube with a Teflon screw cap).
Step-by-Step "Cryo-Capture" Workflow
-
Tare the Vessel: Place a clean, dry pressure tube with a stir bar on a balance. Record the weight.
-
Solvent Pre-Cooling: Add your solvent system (Recommended: t-BuOH/Water 1:1 , see Module 2) and cool the tube in an ice/salt bath (approx -10°C) or dry ice/acetone bath (-78°C) if available.
-
Condensation: Connect a 1-butyne gas cylinder to a needle/cannula. Gently bubble the gas into the cold solvent.
-
Visual Cue: You will see the volume increase or "shimmering" lines as the gas liquefies.
-
-
Gravimetric Confirmation: Periodically weigh the tube (wipe off external condensation first). Continue until you have reached 1.2 – 1.5 equivalents relative to your azide.
-
Why Excess? To account for inevitable headspace loss.
-
-
Reagent Addition: While still cold, quickly add the Phenyl Azide and the Catalyst mixture (see Module 2).
-
The Seal: Cap the pressure tube tightly immediately after addition.
-
Reaction: Allow the vessel to slowly warm to Room Temperature (RT) behind a blast shield. The internal pressure will rise, keeping the 1-butyne in the solution phase.
Module 2: The Catalytic Engine (Ligand Selection)
For this specific lipophilic substrate (Phenyl Azide), the standard "ligand-free" conditions often fail due to slow kinetics in the biphasic mixture. You require a ligand to protect the Cu(I) and accelerate the reaction.[2][3][4][5][6]
Ligand Choice: TBTA vs. THPTA
| Feature | TBTA (Tris(benzyltriazolylmethyl)amine) | THPTA (Tris(hydroxypropyltriazolylmethyl)amine) |
| Solubility | Soluble in Organic Solvents (t-BuOH, DMSO) | Highly Water Soluble |
| Best For | Lipophilic Azides (Phenyl Azide) | Bioconjugation (Proteins/DNA) |
| Oxidation Protection | High | High |
| Recommendation | PREFERRED | Alternative (if using >50% water) |
Optimized Catalyst Preparation (The "Master Mix")
Do not add copper sulfate and ascorbate separately directly to the reaction. Pre-complex them to ensure active Cu(I) species are formed immediately.
-
Solution A: 20 mM
in water. -
Solution B: 50 mM TBTA in t-BuOH (or DMSO).
-
Solution C: 100 mM Sodium Ascorbate in water (Freshly prepared—yellow color indicates degradation).
Mixing Protocol: Mix 1 part Solution A with 2 parts Solution B . The solution should turn a deep blue (Cu(II)-TBTA complex). Add this mix to your reaction vessel, followed last by Solution C (Ascorbate) to initiate the reduction to Cu(I) inside the vessel.
Module 3: Visualization of Failure Points
The following diagram illustrates the mechanistic pathways where this specific reaction typically fails and how the protocol above corrects them.
Caption: Workflow comparison showing how the Sealed Tube method prevents reactant loss, while TBTA prevents catalyst death.
Module 4: Isolation & Purification
Since 4-ethyl-1-phenyl-1,2,3-triazole is a small organic molecule, copper contamination is a common purity issue.
-
Quench: Open the pressure tube (carefully!) and dilute with water.
-
Chelation Wash: Add 10 mL of saturated
solution or 0.1 M EDTA . Shake vigorously. This pulls the copper ions into the aqueous phase (turning it blue). -
Extraction: Extract with Ethyl Acetate (
). -
Drying: Dry organic layer over
, filter, and concentrate. -
Purification: If the "Cryo-Capture" method was used with excess alkyne, the crude is likely pure. If yellow/brown, pass through a short silica plug eluting with Hexane:EtOAc (8:2).
Troubleshooting FAQ
Q: My reaction mixture turned yellow/brown and stopped. What happened? A: This is the "Glaser Coupling" sign or catalyst death.
-
Cause: Oxygen entered the system, oxidizing Cu(I) to Cu(II) (inactive) or causing the alkyne to couple with itself (Glaser coupling).
-
Fix: Degas your solvents (bubble
for 15 mins) before starting. Add a fresh spatula tip of Sodium Ascorbate to reduce the copper back to Cu(I).
Q: Can I use Copper(I) Iodide (CuI) instead of CuSO4/Ascorbate? A: You can, but it is not recommended for this specific reaction.
-
Reason: CuI is sensitive to oxidation and can form inactive polynuclear aggregates. The
+ Ascorbate method generates highly active Cu(I) in situ, which is generally more robust for difficult substrates.
Q: Is Phenyl Azide explosive?
A: Phenyl Azide (
-
Safety Rule: Organic azides with
are considered potential explosion hazards. Phenyl azide is on the borderline. -
Protocol: Never distill phenyl azide. Store it in solution and in the dark. Perform the reaction behind a blast shield.
Q: I don't have a pressure tube. Can I use a balloon? A: No. A balloon provides ~1 atm pressure. 1-butyne gas will partition into the headspace of the balloon rather than staying in the solvent. You need the rigid volume of a sealed tube to force the gas into solution.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. (Defines the use of TBTA).
-
BroadPharm Technical Guides. (2022). Protocol for Azide-Alkyne Click Chemistry. (Ligand solubility and handling).
-
NIST Chemistry WebBook. (2023).
Sources
- 1. 1-BUTYNE | 107-00-6 [chemicalbook.com]
- 2. glenresearch.com [glenresearch.com]
- 3. broadpharm.com [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Removing copper catalyst from 4-ethyl-1-phenyl-1,2,3-triazole product
Case Reference: 4-ethyl-1-phenyl-1,2,3-triazole Purification Status: Open Ticket Priority: High (Potential Downstream Toxicity)
Diagnostic & Assessment: The "Triage"
Before initiating a purification protocol, you must quantify the severity of the contamination. Copper residues from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can manifest as visible discoloration or silent, cytotoxic contaminants.
Visual Inspection
-
Blue/Green Tint: Indicates high levels (>500 ppm) of Cu(II) salts or coordinated complexes.
-
Brown/Black Precipitate: Indicates Cu(I) oxides or metallic copper nanoparticles.
-
Colorless: WARNING. Does not guarantee purity. Copper-triazole complexes can be colorless yet present at cytotoxic levels (10–100 ppm).
Rapid Field Test: The Sulfide Spot Check
If you lack immediate access to ICP-MS, use this qualitative spot test to detect Cu down to ~5–10 ppm.
-
Dissolve 5 mg of your product in 0.5 mL of methanol.
-
Add 2 drops of 10% Sodium Sulfide (
) solution. -
Result:
-
Clear: Clean (<5 ppm).
-
Yellow/Brown Precipitate: Contaminated (Formation of CuS).
-
Regulatory Limits (ICH Q3D)
For drug development applications, you must adhere to the International Council for Harmonisation (ICH) Q3D guidelines for Elemental Impurities.[1][2] Copper is a Class 3 impurity.
| Route of Administration | Permitted Daily Exposure (PDE) | Concentration Limit (µg/g or ppm)* |
| Oral | 3000 µ g/day | 300 ppm |
| Parenteral (IV/Injection) | 300 µ g/day | 30 ppm |
| Inhalation | 30 µ g/day | 3 ppm |
*Based on a standard max daily dose of 10 g of drug substance.[2]
Remediation Protocols
Your target molecule, 4-ethyl-1-phenyl-1,2,3-triazole , is a neutral, lipophilic small molecule (LogP ~2.5). This allows us to use aggressive aqueous washes without losing the product.
Decision Matrix: Selecting Your Method
Figure 1: Decision matrix for copper removal based on product solubility and contamination severity.
Protocol A: The "Standard of Care" (Chelating Wash)
Best for: Gross contamination (>500 ppm) in lipophilic products.
Mechanism: Competitive chelation. EDTA (
Reagents:
-
0.5 M EDTA (disodium salt), pH adjusted to 8.0 with NaOH.
-
Note: EDTA is ineffective at acidic pH because the carboxylates are protonated.
Step-by-Step:
-
Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[3]
-
Wash 1 (Chelation): Add an equal volume of 0.5 M EDTA (pH 8) .
-
Agitation: Shake vigorously for 5 minutes .
-
Why? The Cu-Triazole bond is kinetically stable. Vigorous mixing increases surface area for the ligand exchange.
-
-
Observation: The aqueous layer should turn blue (Cu-EDTA complex).[3][4]
-
Wash 2 (Ammonia): Wash with 10%
(aq) .-
Why? Ammonia forms the deep blue
complex, scavenging any species EDTA missed.
-
-
Wash 3 (Polishing): Wash with Brine (sat. NaCl) to remove residual chelators.
-
Dry: Dry over
, filter, and concentrate.
Protocol B: The "Specialist" (Solid-Supported Scavengers)
Best for: Trace contamination (50–300 ppm) or when liquid extraction fails (emulsions). Mechanism: High-affinity ligands (Thiol or Thiourea) anchored to silica beads irreversibly bind Cu.
Reagents:
-
SiliaMetS® Thiol or QuadraPure® TU (Thiourea).
-
Standard silica gel (60 Å).
Step-by-Step:
-
Dissolution: Dissolve the crude product in a minimal amount of DCM.
-
Loading: Add the scavenger resin (typically 3–4 equivalents relative to the Cu catalyst used).
-
Incubation: Stir gently at room temperature for 4 hours .
-
Tip: If the product is colored, stir until the supernatant is clear.
-
-
Filtration: Filter the suspension through a pad of Celite or a 0.45 µm PTFE filter to remove the resin-Cu complex.
-
Silica Plug (Optional): If using standard silica, prepare a short plug (2 cm) and elute the product with 10% MeOH in DCM. The Cu salts will adsorb to the baseline of the silica.
Troubleshooting & FAQs
Q: My product is still green after an EDTA wash. What is happening? A: You likely have a highly lipophilic copper complex or the pH of your EDTA solution was too low.
-
Fix: Adjust the EDTA solution to pH 9 . If that fails, switch to Protocol B using a Thiol-based resin, which has a higher affinity for Cu than EDTA.
Q: Can I just run a column (Chromatography) to remove the copper? A: Not recommended as a primary method. Copper salts often "streak" on silica columns, contaminating fractions.
-
Best Practice: Perform Protocol A (EDTA wash) before flash chromatography to protect your column and ensure purity.
Q: My biological assay (cell culture) is showing unexpected toxicity. Is it the copper? A: Likely. Free copper is cytotoxic at low micromolar concentrations.
-
Verification: Run the Sodium Sulfide spot test (See Section 1). If positive, you must re-purify. For biological assays, we recommend a final polish using a C18 SPE cartridge or recrystallization to ensure <10 ppm levels.
Q: Why did you recommend Ethyl Acetate over DCM for the wash? A: While 4-ethyl-1-phenyl-1,2,3-triazole is soluble in both, Ethyl Acetate is less likely to form stubborn emulsions with the basic EDTA/Ammonia aqueous layers compared to DCM.
References
-
International Council for Harmonisation (ICH). (2019). Guideline Q3D (R1) on elemental impurities. European Medicines Agency. Link
-
BenchChem. (2025).[3][4] Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions. Link
- Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. (Context on Cu-Triazole binding affinity).
- Gheorghe, A., et al. (2011). Radiochemical synthesis and evaluation of new radiolabeled 1,2,3-triazoles.
-
ResearchGate. (2014). Discussion: How can I remove copper from a click reaction mixture using EDTA?Link
Sources
Technical Support Center: Optimization of Phenyl Azide and 1-Butyne Click Reaction
Welcome to the technical support center for the optimization of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between phenyl azide and 1-butyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to ensure successful and reproducible outcomes in your experiments.
Introduction to the CuAAC Reaction
The copper(I)-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a powerful and versatile reaction for forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][2][3] The reaction between phenyl azide and 1-butyne is a classic example, valued for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[1][4] However, achieving optimal results requires careful attention to several key parameters. This guide will walk you through the intricacies of this reaction, helping you to troubleshoot common issues and optimize your protocol for maximum efficiency.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the phenyl azide and 1-butyne click reaction:
Q1: Why is my click reaction yield low or non-existent?
A1: Low or no yield in a CuAAC reaction is a common issue that can stem from several factors.[5] The most frequent culprits are the deactivation of the copper(I) catalyst through oxidation to copper(II), the poor quality of reagents, or suboptimal reaction conditions.[6][7] Ensuring an oxygen-free environment and using a fresh reducing agent like sodium ascorbate are critical.[5][6]
Q2: What is the best copper source for my reaction?
A2: The active catalyst is copper(I). You can use a direct Cu(I) source like copper(I) iodide (CuI) or copper(I) bromide (CuBr).[8] Alternatively, and more commonly, a copper(II) salt such as copper(II) sulfate (CuSO₄) is used in conjunction with a reducing agent like sodium ascorbate to generate Cu(I) in situ.[1][8] This latter method is often more convenient and reliable as it mitigates the issue of Cu(I) instability.[8]
Q3: Do I need a ligand for this reaction? What does it do?
A3: While not always strictly necessary, using a ligand is highly recommended. Ligands, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), stabilize the copper(I) oxidation state, preventing its oxidation to the inactive Cu(II) state and protecting sensitive biomolecules from damage by reactive oxygen species.[8][9][10] They can also increase the reaction rate.[11][12]
Q4: What is the ideal solvent for the reaction between phenyl azide and 1-butyne?
A4: A wide variety of polar aprotic solvents can be used, including THF, DMSO, acetonitrile, and DMF.[13][14] Mixtures of solvents, such as t-BuOH/water or DMF/water, are also commonly employed and can enhance reaction rates.[6][15] The choice of solvent often depends on the solubility of your specific substrates.[14]
Q5: My reaction mixture turned blue/green. What does this mean?
A5: A blue or green color in the reaction mixture is a visual indicator of the presence of copper(II) ions. This suggests that your copper(I) catalyst has been oxidized, which will halt or significantly slow down the click reaction. This is often due to the presence of oxygen in the reaction vessel.
Troubleshooting Guide
Encountering issues in the lab is a normal part of the scientific process. This section provides a systematic approach to troubleshooting common problems with the phenyl azide and 1-butyne click reaction.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation | Solution |
| Oxidation of Copper(I) Catalyst | The catalytically active Cu(I) species is easily oxidized to inactive Cu(II) by atmospheric oxygen.[7] This is one of the most common reasons for reaction failure. | Degas your solvent and reaction mixture: Sparge with an inert gas like argon or nitrogen before adding the catalyst.[5] Work under an inert atmosphere: Use a Schlenk line or a glovebox. Use a fresh reducing agent: Prepare a fresh solution of sodium ascorbate for each experiment as it can degrade over time.[5] |
| Impure or Degraded Reagents | The purity of phenyl azide and 1-butyne is crucial. Azides can be unstable, and alkynes can undergo side reactions. | Verify reagent purity: Use freshly opened or purified reagents. Consider running an NMR or other analytical technique to confirm the integrity of your starting materials. |
| Inactive Catalyst System | The copper source or the reducing agent may be of poor quality or have degraded. | Use a reliable copper source: If using a Cu(II) salt, ensure it is of high purity. Ensure an excess of reducing agent: A 5- to 10-fold excess of sodium ascorbate relative to the copper catalyst is common to maintain a reducing environment.[7] |
| Suboptimal Ligand-to-Copper Ratio | An incorrect ratio can lead to an inactive catalyst or inhibition of the reaction.[6] | Optimize the ligand-to-copper ratio: A 1:1 to 5:1 ratio is typically recommended.[6] For bioconjugation, a higher ratio (e.g., 5:1) can be beneficial to protect biomolecules.[10] |
| Incorrect Order of Reagent Addition | The order in which reagents are added can impact catalyst formation and stability.[7] | Premix copper and ligand: It is generally best to premix the copper salt with the ligand before adding it to the reaction mixture containing the azide and alkyne. The reducing agent should be added last to initiate the reaction.[7][16] |
Problem 2: Presence of Side Products
| Side Product | Identification | Cause | Solution |
| Alkyne Homocoupling (Glaser Coupling) | Formation of a diyne product, which can be detected by NMR or mass spectrometry. | This side reaction is promoted by the presence of oxygen and Cu(II) ions.[6] | Maintain an oxygen-free environment: Thoroughly degas the reaction mixture and work under an inert atmosphere.[10] Ensure sufficient reducing agent: Use an adequate excess of sodium ascorbate to keep the copper in the +1 oxidation state.[1] |
| Other Unidentified Impurities | Complex mixture of byproducts observed by TLC or LC-MS. | May arise from the degradation of starting materials or catalyst-mediated side reactions. | Purify starting materials: Ensure the purity of phenyl azide and 1-butyne. Optimize reaction time and temperature: Over-running the reaction or using elevated temperatures can sometimes lead to decomposition. Monitor the reaction progress by TLC or LC-MS. |
Experimental Protocols
Standard Protocol for Phenyl Azide and 1-Butyne Click Reaction
This protocol provides a reliable starting point for the CuAAC reaction.
Materials:
-
Phenyl azide
-
1-Butyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., DMF/water 2:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation:
-
Prepare a 1 M solution of phenyl azide in the chosen solvent.
-
Prepare a 1 M solution of 1-butyne in the chosen solvent.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 100 mM stock solution of TBTA in DMF.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in water.
-
-
Reaction Setup (under inert atmosphere):
-
To a reaction vessel, add the phenyl azide solution (1.0 eq).
-
Add the 1-butyne solution (1.1 eq).
-
Add the chosen solvent to achieve the desired final concentration (e.g., 0.1 M).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
-
Catalyst Addition:
-
In a separate vial, premix the CuSO₄ solution (0.05 eq) and the TBTA solution (0.05 eq).
-
Add the copper-ligand mixture to the reaction vessel.
-
-
Reaction Initiation:
-
Add the freshly prepared sodium ascorbate solution (0.1 eq) to the reaction mixture to initiate the reaction.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing the Process
The Catalytic Cycle of CuAAC
Caption: Catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield CuAAC reactions.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Chemical Communications. (2025, November 11). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Royal Society of Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Retrieved from [Link]
-
PMC. (n.d.). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Retrieved from [Link]
-
PMC. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
PMC. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]
-
ACS Applied Materials & Interfaces. (2024, April 11). Oxygen Coordination Promotes Single-Atom Cu(II)-Catalyzed Azide–Alkyne Click Chemistry without Reducing Agents. Retrieved from [Link]
-
PMC. (n.d.). Copper(I)-Catalyzed Click Chemistry as a Tool for the Functionalization of Nanomaterials and the Preparation of Electrochemical (Bio)Sensors. Retrieved from [Link]
-
PubMed. (2025, May 26). New Trends in Click Reactions for Synthesis of 1,2,3-Triazole Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]
-
ACS Publications. (2022, April 6). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
ResearchGate. (n.d.). Most used CuAAC reaction ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition. Retrieved from [Link]
-
SciSpace. (2022, April 6). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Retrieved from [Link]
-
SciSpace. (n.d.). Copper Nanoparticles in Click Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, October 26). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. Retrieved from [Link]
-
ResearchGate. (2018, May 12). Best solvent for azide alkyne cycloaddition?. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Fascinating Aspects of the CuAAC Click Reaction. Retrieved from [Link]
-
DSpace Repository. (n.d.). Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized conditions for the copper catalyzed azide-alkyne cyclo- addition (CuAAC). Retrieved from [Link]
-
SciSpace. (2011, December 15). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
ResearchGate. (2021, November 20). Why is the efficiency of my CuAAC click chemistry so low?. Retrieved from [Link]
-
ResearchGate. (2020, January 16). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. Retrieved from [Link]
-
MDPI. (2022, February 4). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2. Retrieved from [Link]
-
Jena Bioscience. (2009, November 26). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]
-
PMC. (n.d.). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025, January 21). Help finding conditions for CuAAC "click" reaction. Retrieved from [Link]
-
ResearchGate. (2013, September 23). What is the best procedure for click reaction between alkyl azide and terminal alkyne group?. Retrieved from [Link]
-
Beilstein Journals. (2025, July 30). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Retrieved from [Link]
-
PMC. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
ResearchGate. (2015, February 23). Best procedure for click between aromatic azide and aliphatic alkyne?. Retrieved from [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst loading optimization for 4-ethyl-1-phenyl-1,2,3-triazole scale-up
Technical Support Center: Scale-Up Optimization for CuAAC Reactions Ticket ID: #SC-CuAAC-4EtPh Topic: Catalyst Loading & Process Safety for 4-ethyl-1-phenyl-1,2,3-triazole Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are scaling the synthesis of 4-ethyl-1-phenyl-1,2,3-triazole via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of phenyl azide and 1-butyne.
The Critical Bottleneck: Moving from milligram to kilogram scale introduces three non-linear challenges:
-
Catalyst Quenching: Low catalyst loadings (<0.5 mol%) are susceptible to oxygen poisoning and aggregation.
-
Substrate Volatility: 1-Butyne (b.p. 8.1°C) requires specific handling to prevent loss and ensure stoichiometry.
-
Exotherm Control: The triazole formation releases ~50–60 kcal/mol, which can trigger a runaway decomposition of the phenyl azide if not managed.
This guide replaces standard "recipes" with a troubleshooting framework designed for process chemists.
Module 1: Catalyst Optimization (The "Engine")
User Query: I reduced the CuSO₄ loading from 5 mol% to 0.1 mol% to save on purification, but the reaction stalled after 60% conversion. Adding more ascorbate didn't help.[1] Why?
Root Cause: At low loadings (<0.5 mol%), naked Copper(I) is unstable. It disproportionates into Cu(0) (inactive black precipitate) and Cu(II), or it is oxidized by adventitious oxygen. Ascorbate alone cannot stabilize Cu(I) at these concentrations; you need a ligand .
The Solution: Ligand-Accelerated Catalysis (LAC) For scale-up, you must use a ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA . These ligands wrap the Cu(I) center, preventing disproportionation and protecting it from oxygen while leaving a coordination site open for the alkyne.
Optimization Protocol:
-
Switch to a Cu(II)-Ligand Pre-complex: Do not add CuSO₄ and Ligand separately into the reactor. Premix them to form a stable complex.
-
The "Golden Ratio": Maintain a Ligand:Cu ratio of 5:1 .[2] Excess ligand acts as a buffer against competitive binding by the triazole product, which can otherwise poison the catalyst (autoinhibition).
Recommended Loading Table:
| Scale | Catalyst System | Loading (Cu) | Ligand:Cu Ratio | Expected Time |
| Lab (<1g) | CuSO₄ / Ascorbate | 1–5 mol% | N/A (Ligand free) | 1–4 h |
| Pilot (100g) | Cu(OAc)₂ / THPTA | 0.5 mol% | 2:1 | 6–12 h |
| Mfg (>1kg) | CuSO₄ / BTTAA | 0.05–0.1 mol% | 5:1 | 12–24 h |
Process Tip: If the reaction stalls, do not add more Copper. Add Sodium Ascorbate (0.1 eq) first. If that fails, the Cu has precipitated; only then add fresh Cu-Ligand complex.
Visualizing the Failure Mode
The diagram below illustrates why your reaction stalls without a ligand (Path A) versus the stabilized cycle (Path B).
Figure 1: Mechanism of Catalyst Deactivation vs. Ligand Stabilization. Without ligands, low-loading Cu(I) rapidly degrades to inactive Cu(0).
Module 2: Process Safety & Volatility (The "Heat")
User Query: We are seeing pressure spikes and low yields of the 4-ethyl product. We suspect the 1-butyne is escaping. How do we handle this on a 500g scale?
Root Cause: 1-Butyne boils at 8.1°C . In a standard batch reactor at room temperature, it exists as a gas. If you are bubbling it in or adding it as a liquid without pressure control, it is evaporating before it reacts, leading to:
-
Stoichiometric imbalance: Excess azide remains (explosion hazard).
-
Pressure buildup: If the reactor is sealed but not cooled, the headspace pressure rises.
Troubleshooting Protocol:
Option A: Pressurized Reactor (Recommended)
-
Setup: Use a Hastelloy or Stainless Steel autoclave rated for >5 bar.
-
Procedure: Charge Phenyl Azide, Catalyst, and Solvent.[3] Cool to 0°C. Pressurize with 1-Butyne gas (maintain 2–3 bar).
-
Advantage: Drives the reaction kinetics via Henry’s Law (higher concentration of dissolved alkyne).
Option B: Cryogenic Semi-Batch (If no autoclave)
-
Setup: Jacketed glass reactor with a dry ice/acetone condenser (-78°C).
-
Solvent: Use tert-Butanol/Water (1:1) . The high freezing point of tBuOH is a limitation, so switch to THF/Water if working sub-zero.
-
Dosing:
-
Cool solvent + 1-butyne to -10°C .
-
Add Catalyst.[4]
-
Slowly dose Phenyl Azide into the cold alkyne solution.
-
Why? Phenyl azide is the energetic component. By adding it to the volatile alkyne, you ensure the alkyne is always in excess (kinetic favorability) and you limit the inventory of unreacted azide (safety).
-
Safety Critical Limit: Never allow the concentration of unreacted Phenyl Azide to exceed 20 wt% in the reactor. Monitor via IR or HPLC during dosing.
Module 3: Purification & Copper Removal (The "Cleanup")
User Query: Our final API spec requires Cu < 10 ppm. We are currently at 150 ppm after standard extraction. What is the most efficient removal method?
Root Cause: Copper-triazole complexes are surprisingly stable. Simple water washes or filtration over Celite often fail to break these complexes, causing copper to "leak" into the organic phase.
The Solution: Chelation & Scavenging You must chemically displace the copper from the triazole nitrogen.
Comparative Removal Guide:
| Method | Reagent | Protocol | Efficiency | Cost |
| Liquid Extraction | EDTA (0.1 M, pH 9) | Wash organic phase 3x. The high pH ensures EDTA is fully deprotonated and binds Cu(II) tightly. | Good (to ~50 ppm) | Low |
| Solid Scavenger | SiliaMetS® Thiol | Add 4 eq. (vs Cu) to solution at 50°C for 1h. Filter. | Excellent (<5 ppm) | High |
| Precipitation | Sodium Sulfide (Na₂S) | Add aqueous Na₂S. Precipitates CuS (black solid). Filter over charcoal. | Good (<20 ppm) | Low (Smell hazard!) |
Recommended Workflow for <10 ppm:
-
Quench: Add EDTA solution to the reaction mixture. Air sparge for 30 mins (oxidizes all Cu(I) to Cu(II) for better chelation).
-
Extract: Separate organic layer.
-
Polish: Treat organic layer with SiliaMetS® Thiol (or equivalent thiol-silica) for 60 mins.
-
Filter: Remove scavenger.
References & Authoritative Sources
-
Ligand Acceleration & Mechanism:
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. (Explains the 5:1 ligand ratio and THPTA utility).
-
-
Scale-Up Safety:
-
Copper Removal:
-
Samco Tech. "What's the Best Way to Remove Copper from Industrial Wastewater?" (Industrial perspective on precipitation and adsorption).
-
-
Reaction Engineering:
-
Organic Chemistry Portal. "Synthesis of 1,2,3-Triazoles." (General reaction conditions and substrate scope).
-
Disclaimer: Phenyl azide is an energetic material. All scale-up activities must be preceded by a Differential Scanning Calorimetry (DSC) safety screen to determine the Onset Temperature (
Sources
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 5. scilit.com [scilit.com]
Technical Support Center: Purification of 4-ethyl-1-phenyl-1,2,3-triazole by Column Chromatography
Welcome to the technical support guide for the purification of 4-ethyl-1-phenyl-1,2,3-triazole. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring a successful and efficient purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of 4-ethyl-1-phenyl-1,2,3-triazole.
Question 1: My compound is streaking or tailing on the TLC plate and the column, leading to poor separation. What is the cause and how can I fix it?
Answer:
This is a common issue when purifying nitrogen-containing heterocyclic compounds like triazoles on standard silica gel.
-
Probable Cause: The slightly acidic nature of silica gel can interact with the basic nitrogen atoms of the triazole ring. This strong interaction leads to a non-ideal equilibrium between the stationary phase and the mobile phase, resulting in streaking and poor peak shape.[1]
-
Solution:
-
Neutralize the Silica Gel: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Triethylamine (Et₃N) at a concentration of 0.5-1% is commonly used and is highly effective.[1]
-
Improve Solubility: Ensure your crude product is fully dissolved before loading it onto the column. If solubility in the eluent is an issue, you may need to dissolve it in a stronger, more polar solvent for loading, but use the minimum volume possible to avoid compromising the separation.[1]
-
Use Deactivated Stationary Phase: For particularly sensitive compounds, consider using commercially available deactivated (neutral) silica gel or alumina.[1]
-
Question 2: The desired product, 4-ethyl-1-phenyl-1,2,3-triazole, is not separating from a closely-related impurity. How can I improve the resolution?
Answer:
Achieving good resolution between compounds with similar polarities requires careful optimization of the chromatographic conditions.
-
Probable Cause: The chosen mobile phase may not provide adequate selectivity for the desired compound and the impurity. It's also possible you have a mixture of regioisomers if the synthesis allows for it, which often have very similar polarities.[1]
-
Solution:
-
Optimize the Mobile Phase: Systematically vary the solvent composition of your mobile phase. A common starting point for triazoles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2][3][4] Try a shallow gradient, slowly increasing the polarity, which can often improve separation.
-
Consider a Different Solvent System: If a hexane/ethyl acetate system is not effective, consider trying other solvent systems. For example, a dichloromethane/methanol system can offer different selectivity.[1]
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) often provides the necessary resolution to isolate the pure compound.[1]
-
Question 3: My compound seems to be decomposing on the silica gel column, leading to a low yield of the purified product. How can I prevent this?
Answer:
While many triazoles are stable, some can be sensitive to the acidic nature of silica gel, especially during prolonged exposure.[1][5]
-
Probable Cause: The acidic surface of the silica gel may be catalyzing the degradation of your 4-ethyl-1-phenyl-1,2,3-triazole.
-
Solution:
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate. If new spots appear that were not in the original sample, your compound is likely degrading on the silica.[1]
-
Use a Deactivated Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or deactivated silica gel.
-
Work Quickly: Minimize the contact time between your compound and the silica gel by using flash chromatography rather than gravity chromatography.[1]
-
Add a Basic Modifier: As mentioned for streaking, adding 0.5-1% triethylamine to your eluent can also help to suppress degradation by neutralizing the acidic sites on the silica.
-
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common purification issues.
Frequently Asked Questions (FAQs)
Question 1: What is a good starting point for developing a mobile phase for the purification of 4-ethyl-1-phenyl-1,2,3-triazole?
Answer:
A systematic approach is key. Start by running Thin-Layer Chromatography (TLC) with a few different solvent systems. A common and effective starting point for compounds of moderate polarity, such as many triazole derivatives, is a mixture of hexanes (or petroleum ether) and ethyl acetate.[2][3][4]
Begin with a relatively non-polar mixture, such as 9:1 hexanes:ethyl acetate, and gradually increase the polarity (e.g., 4:1, 2:1, 1:1) on different TLC plates. The ideal mobile phase for column chromatography will give your desired product an Rf value of approximately 0.2-0.35, ensuring good separation from impurities and a reasonable elution time.
Question 2: How should I prepare and load my sample onto the column?
Answer:
Proper sample loading is crucial for a successful separation. There are two main methods:
-
Wet Loading: Dissolve your crude 4-ethyl-1-phenyl-1,2,3-triazole in a minimum amount of the mobile phase (or a solvent in which it is highly soluble but is a weak eluent, like dichloromethane).[6] Carefully apply the solution to the top of the column bed using a pipette.
-
Dry Loading: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel to the solution, and then remove the solvent under reduced pressure (e.g., using a rotary evaporator). This will give you a dry, free-flowing powder of your compound adsorbed onto silica. Carefully add this powder to the top of your packed column. This method is often preferred as it can lead to sharper bands and better separation.[1]
Question 3: How can I assess the purity of my 4-ethyl-1-phenyl-1,2,3-triazole after purification?
Answer:
Purity is typically assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): The purified fractions should show a single spot on a TLC plate. It's good practice to use a different solvent system than the one used for the column to confirm purity.
-
High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity.[6]
-
Spectroscopic Methods: The structure and identity of the purified compound should be confirmed using methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[6]
Question 4: Are there alternatives to column chromatography for purifying 4-ethyl-1-phenyl-1,2,3-triazole?
Answer:
Yes, depending on the nature of your compound and the impurities, other methods can be effective:
-
Recrystallization: If your purified compound is a solid and you can find a suitable solvent system (one in which the compound is soluble when hot but insoluble when cold), recrystallization can be a very effective method for removing small amounts of impurities.[1]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications (typically <100 mg), prep-TLC can be a quick and effective alternative.[1]
Standard Operating Protocol: Column Chromatography of 4-ethyl-1-phenyl-1,2,3-triazole
This protocol outlines a general procedure. The mobile phase composition should be optimized beforehand using TLC.
1. Column Preparation
- Prepare a slurry of silica gel in your chosen starting eluent (e.g., 9:1 hexanes:ethyl acetate).[1]
- Pour the slurry into the column and allow it to pack under a gentle flow of the eluent. Ensure the packed bed is uniform and free of air bubbles.[6]
2. Sample Loading
- Prepare your crude sample using either the wet or dry loading method as described in the FAQ section.
- Carefully load the sample onto the top of the packed silica gel bed.
3. Elution
- Begin eluting the column with the starting mobile phase.[7]
- If a gradient elution is required (as determined by TLC), gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).[1]
4. Fraction Collection & Analysis
- Collect the eluting solvent in a series of fractions (e.g., in test tubes).[7]
- Analyze the collected fractions by TLC to identify which fractions contain the pure product.[6]
5. Isolation
- Combine the fractions containing the pure 4-ethyl-1-phenyl-1,2,3-triazole.
- Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.[6]
General Purification Workflow
Caption: General workflow for purification by column chromatography.
Typical Chromatographic Parameters
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | Standard and effective for a wide range of organic compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate | A good starting point for moderately polar compounds.[2][3][4] |
| Mobile Phase Modifier | 0.5-1% Triethylamine (Et₃N) | Neutralizes acidic silica sites, preventing streaking and potential degradation.[1] |
| Optimal Rf on TLC | 0.2 - 0.35 | Ensures good separation and a practical elution time from the column. |
References
- Benchchem. Technical Support Center: Purification of 1,2,4-Triazole Salts.
- Benchchem. Technical Support Center: Purification of Polar 3-(Phenoxymethyl)-4H-1,2,4-triazole Derivatives.
- Benchchem. Technical Support Center: Purification of Polar Triazole Compounds.
- University of Rochester, Department of Chemistry. Rookie Mistakes: Column Chromatography.
- Miao, T., & Wang, L. (2008). Regioselective Synthesis of 1,2,3-Triazoles by Use of a Silica-Supported Copper(I)
- ResearchGate. The mobile phases used in column chromatography and calculated values of the retention factor.
- Various Authors. (2025). Regioselective Synthesis of 1,2,3-Triazoles by Use of a Silica-Supported Copper(I)
- ACS Omega. (2020). Cu(II)-Hydrazide Coordination Compound Supported on Silica Gel as an Efficient and Recyclable Heterogeneous Catalyst for Green Click Synthesis of β-Hydroxy-1,2,3-triazoles in Water.
- Arkat USA. Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines.
- Benchchem. Technical Support Center: Purification of 3-Mercapto-1,2,4-Triazole Compounds.
- Royal Society of Chemistry. (2023). NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations.
- SIELC. (2018). Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column.
- Agilent. Finding the Perfect Match: Practical Advice on Column and Mobile Phase Selection.
- Zhang, et al. (2009).
- GITAM Deemed to be University. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives.
- alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Source Not Available. (Date Not Available). 4H/2H-chromene- 3-carboxylates by cycloaddition of ethyl 2-(azidomethyl).
- ACS Publications. (2022). 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes. Inorganic Chemistry.
- The Royal Society of Chemistry. A Practical Flow Synthesis of 1,2,3-Triazoles.
- SciELO. (2022). Synthesis and Evaluation of Antibacterial Activity of 1,2,3-Triazole and Ether Derivatives of Paeonol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. rsc.org [rsc.org]
- 4. scielo.br [scielo.br]
- 5. NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06045D [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low conversion rates in phenyl azide click chemistry
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and related click chemistry reactions involving phenyl azides. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates, empowering you to optimize reaction yields and overcome common experimental hurdles.
Troubleshooting Guide: Low Conversion Rates
This section addresses the most pressing issue of low or failed conversions in a direct question-and-answer format. We will proceed from the most common and easily rectified problems to more nuanced, substrate-specific challenges.
Q1: My CuAAC reaction with phenyl azide has a very low yield or failed completely. What are the most common culprits?
Low or no product formation is a frequent issue that can often be traced back to the integrity of the catalytic system. The active catalyst for the reaction is Copper(I), which is notoriously prone to oxidation to the inactive Copper(II) state in the presence of oxygen.[1][2]
Primary Cause: Inactive Copper(I) Catalyst
-
Explanation of Causality: The entire catalytic cycle hinges on the Cu(I) species coordinating with the alkyne.[3] If atmospheric oxygen oxidizes it to Cu(II), this coordination cannot occur, and the reaction halts. Phenyl azides, being moderately reactive, are particularly sensitive to suboptimal catalyst activity.[4][5]
-
Immediate Solutions:
-
Use a Fresh Reducing Agent: The most common method to generate Cu(I) in situ is the reduction of a Cu(II) salt (like CuSO₄) with sodium ascorbate.[1][3] Sodium ascorbate solutions are unstable and should be prepared fresh immediately before use. An excess of the reducing agent is recommended to counteract dissolved oxygen.[3]
-
Degas Your Solvents: Dissolved oxygen is a primary cause of Cu(I) oxidation.[1] Before starting the reaction, thoroughly degas all solvents (e.g., water, t-BuOH, DMF, DMSO) by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using a freeze-pump-thaw technique.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen. This prevents atmospheric oxygen from re-entering the reaction mixture.[1]
-
Q2: I've ensured my catalyst is active, but my conversion is still poor. What should I investigate next?
After ruling out catalyst activity, the focus should shift to the quality, purity, and stoichiometry of your reagents and the reaction environment.
Potential Causes & Solutions:
-
Poor Reagent Quality: Impurities in your phenyl azide, alkyne, or solvents can poison the catalyst or participate in side reactions. Azides themselves can be unstable.[1]
-
Action: Verify the purity of your starting materials using NMR or LC-MS. If necessary, purify your azide and alkyne via column chromatography or recrystallization.[1]
-
-
Incorrect Stoichiometry: While a 1:1 ratio is theoretically sufficient, using a slight excess (1.1 to 1.5 equivalents) of the more accessible or less valuable reagent can drive the reaction to completion.[1]
-
Inappropriate Solvent: The choice of solvent can dramatically affect reaction rates. While CuAAC is known for its tolerance of various solvents, mixtures of water and organic solvents like t-BuOH, DMSO, or DMF are often optimal.[3][6] Water has been shown to accelerate the reaction in some cases.[3]
-
Action: If your substrates have poor solubility, ensure you are using an appropriate co-solvent. For a standard reaction, a 1:1 to 4:1 mixture of an organic solvent and water is a good starting point.
-
Q3: Could my choice of ligand (or lack thereof) be the problem with my phenyl azide reaction?
Absolutely. While the reaction can proceed without a ligand, a suitable copper-chelating ligand is critical for achieving high efficiency, especially in complex environments or with challenging substrates.
The Role of Accelerating Ligands:
-
Explanation of Causality: Ligands serve two primary functions: they stabilize the Cu(I) oxidation state, protecting it from oxidation and disproportionation, and they accelerate the reaction rate.[2][7][8] Tris-triazole ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and its water-soluble analog THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly effective.[2][9] The ligand structure, including chelate arm length and donor groups, directly impacts catalytic activity and stability.[7][10]
-
Solutions:
-
Incorporate a Ligand: If you are not using a ligand, its addition is the most logical next step. THPTA is recommended for aqueous systems, while TBTA is suitable for organic solvents.[2]
-
Optimize Ligand:Copper Ratio: The optimal ligand-to-copper ratio is crucial. While a 1:1 ratio can be effective, a ratio of up to 5:1 (ligand:copper) is often recommended, particularly in bioconjugation, to protect sensitive biomolecules and ensure the copper remains soluble and active.[1][11] Premixing the copper salt and ligand for several minutes before adding them to the reaction vessel is best practice.[2][6]
-
Q4: I'm observing multiple spots on my TLC and side products in my mass spectrum. What are the likely side reactions?
The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, which forms a symmetric di-yne (Glasner coupling).
Cause & Prevention:
-
Explanation of Causality: This side reaction is promoted by the presence of Cu(II) and oxygen. It competes with the desired click reaction for your alkyne starting material, thereby reducing the yield of the triazole product.
-
Solutions:
-
Ensure Reducing Conditions: The presence of sufficient sodium ascorbate is key to suppressing this pathway by keeping the copper in the +1 oxidation state.[3]
-
Strict Inert Atmosphere: Rigorous exclusion of oxygen is the most effective preventative measure.[1]
-
Use of Additives: In bioconjugation contexts, additives like aminoguanidine can prevent oxidative damage to biomolecules.[11][12]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical progression for diagnosing and solving low-yield issues.
Caption: A step-by-step workflow for troubleshooting low CuAAC conversion.
Frequently Asked Questions (FAQs)
Q1: What is the accepted catalytic cycle for the CuAAC reaction?
The reaction is understood to proceed via a multi-step, dinuclear copper-mediated pathway, which explains its high efficiency compared to the uncatalyzed thermal reaction.[6]
Key Mechanistic Steps:
-
Acetylide Formation: A Cu(I) ion coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating its removal to form a copper(I) acetylide intermediate.
-
Complex Formation: A second Cu(I) ion coordinates to the azide and the copper acetylide, bringing the two reactive partners into proximity.
-
Cycloaddition: The azide attacks the alkyne within this copper-bridged complex, forming a six-membered copper-containing metallacycle.[3]
-
Ring Contraction & Protonolysis: The metallacycle rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst.[3]
Caption: The catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Q2: Why are phenyl azides sometimes considered "challenging" substrates compared to alkyl azides?
The reactivity of an azide in a [3+2] cycloaddition is governed by its electronic properties. Computational studies characterize phenyl azide as a moderate electrophile and a moderate nucleophile.[4][5] It is not an "ambiphilic" species and reacts most efficiently with alkynes that have a strong, opposing electronic character (i.e., highly electron-rich or "supernucleophilic" alkynes).[4] Alkyl azides often have different electronic profiles, which can make them more reactive with a broader range of alkyne partners under standard conditions. Furthermore, the aromatic ring of phenyl azide can introduce steric hindrance that is absent in linear alkyl azides.
Q3: My system is sensitive to copper toxicity. When should I use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
SPAAC is the premier copper-free click chemistry alternative and should be your method of choice when copper cytotoxicity is a concern.[13]
Decision Factors:
-
Biological Systems: For applications involving live cells, in vivo studies, or sensitive proteins that can be damaged by copper-generated reactive oxygen species, SPAAC is the superior choice.[13][14][15]
-
Simplicity: SPAAC does not require a catalyst, reducing agent, or ligand, simplifying the reaction setup and purification.[16]
-
Reactivity: The reaction is driven by the high ring strain of a cyclooctyne derivative (e.g., DIBO, BCN, DBCO).[17][18] The reaction rate is highly dependent on the specific cyclooctyne used.[15][18]
-
Drawbacks: Strained cyclooctynes are significantly larger and more expensive than simple terminal alkynes. The reaction also produces a mixture of regioisomers, which may be undesirable for certain material science applications.[14]
Caption: Decision tree for choosing between CuAAC and SPAAC.
Protocols & Data
Table 1: Recommended Reagent Concentrations for a Standard CuAAC Reaction
| Reagent | Typical Concentration Range | Notes |
| Azide / Alkyne | 1 - 10 mM | A slight excess of one reagent can improve yield.[1] |
| CuSO₄ | 50 - 250 µM | Higher concentrations can lead to side reactions.[12] |
| Sodium Ascorbate | 1 - 5 mM | Should be prepared fresh. A 5-10 fold excess over copper is common.[1][12] |
| Ligand (THPTA/TBTA) | 250 µM - 1.25 mM | A 1:1 to 5:1 ligand-to-copper ratio is recommended.[1][2][12] |
| Aminoguanidine (Optional) | 1 - 5 mM | Recommended in bioconjugation to prevent oxidative damage.[2][12] |
Experimental Protocol: General Procedure for a Small-Scale CuAAC Reaction
This protocol is a robust starting point for the reaction between phenyl azide and a terminal alkyne in an aqueous/organic mixture.
Materials:
-
Phenyl azide derivative
-
Terminal alkyne derivative
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
THPTA ligand
-
Solvents: Deionized water and tert-Butanol (t-BuOH), degassed separately
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of your phenyl azide and alkyne in a suitable solvent (e.g., DMSO or DMF).
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Crucially, prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Catalyst Premix:
-
Reaction Assembly (under inert gas if possible):
-
In a new reaction vessel, add the solvent (e.g., 3:1 t-BuOH/water).
-
Add the phenyl azide and alkyne from their stock solutions to achieve the desired final concentration (e.g., 1 mM).
-
Add the premixed catalyst solution. The final copper concentration will typically be 50-100 µM.
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.[1]
-
Mix gently and allow the reaction to proceed at room temperature for 1-12 hours. The reaction should be protected from light if using fluorescently-labeled components.
-
-
Monitoring and Workup:
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, the product can be isolated. If the product is soluble, perform a standard aqueous workup and extract with an organic solvent (e.g., ethyl acetate).[6] For biomolecules, purification may involve size-exclusion chromatography, dialysis, or specialized purification beads to remove excess reagents and copper.[19][20][21]
-
References
- troubleshooting low yield in copper-catalyzed click reactions - Benchchem.
- Copper-Free Click Chemistry - Sigma-Aldrich.
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC.
- Click Reactions and Click Chemistry Tools for In-Situ Monitoring - Mettler Toledo.
- Copper-Free Click Chemistry - Sigma-Aldrich.
- Protocol for Azide-Alkyne Click Chemistry - BroadPharm.
- High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers | Journal of the American Chemical Society - ACS Publications.
- Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing).
- Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - Beilstein Journals.
- Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC.
- Copper-free click chemistry - Wikipedia.
- Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed.
- Click Chemistry Azide-Alkyne Cycloaddition.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC.
- Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC.
- Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - MDPI.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs.
- Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC.
- An In-depth Technical Guide to Copper-Catalyzed Click Chemistry for Beginners - Benchchem.
- spaac.
- Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola - RSC Publishing.
- Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine.
- Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization - MDPI.
- Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC.
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
- Optimization of the click reaction conditions a - ResearchGate.
- Copper Nanoparticles in Click Chemistry. - SciSpace.
- Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola - Organic Chemistry Frontiers (RSC Publishing).
- Why is the efficiency of my CuAAC click chemistry so low? - ResearchGate.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC.
- A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews.
- Azide-alkyne Huisgen cycloaddition - Wikipedia.
- CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst a - ResearchGate.
- Transition States of Strain-Promoted Metal-Free Click Chemistry: 1,3-Dipolar Cycloadditions of Phenyl Azide and Cyclooctynes - ResearchGate.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC.
- Click Chemistry * Sharpless Lab * The Scripps Research Institute.
- Click Chemistry—Section 3.1 | Thermo Fisher Scientific - ES.
- Progress on Click Chemistry and Its Application in Chemical Sensors - ResearchGate.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace.
- Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition) - Reddit.
- Click Chemistry (Azide / alkyne reaction) - Interchim.
- Technical Support Center: Steric Hindrance in Cyclopropyl Azide Reactions - Benchchem.
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- 18. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Stability of 4-ethyl-1-phenyl-1,2,3-triazole under acidic and basic conditions
Welcome to the technical support center for 4-ethyl-1-phenyl-1,2,3-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate its behavior and troubleshoot any potential stability-related issues you may encounter.
Introduction to the Stability of 1,4-Disubstituted 1,2,3-Triazoles
The 1,2,3-triazole moiety, particularly in its 1,4-disubstituted form, is a cornerstone of modern medicinal chemistry, largely due to its exceptional stability.[1][2][3] This heterocycle is often employed as a bioisostere for the amide bond, offering a metabolically robust alternative that is resistant to enzymatic cleavage, as well as acidic and basic hydrolysis.[1][2] The aromatic nature of the triazole ring contributes to this high degree of stability under a wide range of conditions.
While 4-ethyl-1-phenyl-1,2,3-triazole is expected to exhibit this characteristic high stability, this guide provides a framework for assessing its integrity under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the 4-ethyl-1-phenyl-1,2,3-triazole ring under typical acidic conditions?
A1: The 1,4-disubstituted 1,2,3-triazole core is generally considered highly stable under acidic conditions.[3] It is resistant to hydrolysis, a key feature of its utility in drug design. This stability arises from the aromaticity of the triazole ring. For 4-ethyl-1-phenyl-1,2,3-triazole, significant degradation is not expected under mildly acidic conditions (pH 3-6) at ambient temperature. However, extreme conditions, such as prolonged heating in highly concentrated strong acids, could potentially lead to degradation, although this is not a common scenario in most applications.
Q2: What is the expected stability of 4-ethyl-1-phenyl-1,2,3-triazole under basic conditions?
A2: Similar to its stability in acidic media, 4-ethyl-1-phenyl-1,2,3-triazole is expected to be highly resistant to base-catalyzed hydrolysis.[1][2] The triazole ring is not susceptible to cleavage under typical basic conditions (e.g., pH 8-10). Exposure to strong bases (e.g., > 1M NaOH) at elevated temperatures for extended periods would be required to induce any significant degradation. For most applications in drug discovery and development, the compound will remain intact.
Q3: Are there any specific functional groups on the triazole that could compromise its stability?
A3: While the core of 4-ethyl-1-phenyl-1,2,3-triazole is robust, the stability of the triazole ring can be influenced by substituents, particularly those on the nitrogen atoms. For instance, N-acyl or N-sulfonyl groups can render the ring more susceptible to cleavage. However, in the case of 4-ethyl-1-phenyl-1,2,3-triazole, the N1-phenyl and C4-ethyl groups are not expected to significantly diminish the inherent stability of the triazole ring under normal experimental conditions.
Q4: Can I anticipate any degradation products if the compound is subjected to harsh conditions?
A4: While significant degradation is unlikely under standard laboratory conditions, forced degradation studies under extreme conditions (e.g., strong acid/base, high temperature, oxidation) could theoretically lead to the cleavage of the triazole ring. However, the 1,2,3-triazole ring is notably stable.[4] More likely, degradation would occur at other parts of the molecule if more labile functional groups were present. For this specific molecule, any degradation would likely require very harsh conditions not typically encountered in pharmaceutical development.
Troubleshooting Guide: Assessing Stability in Your Experiments
If you have concerns about the stability of 4-ethyl-1-phenyl-1,2,3-triazole in your specific assay or formulation, we recommend performing a forced degradation study. This will provide empirical data on its stability under your unique conditions.
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to testing the stability of your compound.
Objective: To determine the stability of 4-ethyl-1-phenyl-1,2,3-triazole under various stress conditions.
Materials:
-
4-ethyl-1-phenyl-1,2,3-triazole
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
A suitable solvent in which the compound is soluble (e.g., methanol, acetonitrile)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 4-ethyl-1-phenyl-1,2,3-triazole in your chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂.
-
Thermal Stress: Place a vial of the stock solution in an oven at a controlled temperature (e.g., 60°C).
-
Control: Keep a vial of the stock solution at room temperature, protected from light.
-
-
Incubation: Incubate all solutions for a defined period (e.g., 24, 48, or 72 hours).
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each vial.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradants.
-
Data Analysis:
-
Compare the peak area of the parent compound in the stressed samples to the control sample.
-
A significant decrease in the peak area of the parent compound indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of 4-ethyl-1-phenyl-1,2,3-triazole.
Data Summary: Expected Stability
The following table summarizes the expected stability of 1,4-disubstituted 1,2,3-triazoles based on available literature. This should be used as a general guideline.
| Condition | pH Range | Temperature | Expected Stability | Reference |
| Acidic | 3 - 6.5 | Ambient | High | [3] |
| Neutral | 6.5 - 7.5 | Ambient | High | [1][2] |
| Basic | 7.5 - 10 | Ambient | High | [1][2] |
| Strong Acid | < 2 | Elevated | Moderate to Low (Potential for degradation with prolonged exposure) | General Principle |
| Strong Base | > 12 | Elevated | Moderate to Low (Potential for degradation with prolonged exposure) | General Principle |
Visualizing Stability Concepts
General Stability of the 1,4-Disubstituted 1,2,3-Triazole Core
Caption: High stability of 4-ethyl-1-phenyl-1,2,3-triazole under common experimental conditions.
References
-
G. G. D. de la Torre, et al. (2018). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules, 23(8), 2029. [Link]
-
S. Kumar, et al. (2019). Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles: A Review. Synthetic Communications, 49(10), 1289-1317. [Link]
-
J. Cui, et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 967375. [Link]
-
Wikipedia. (2023). 1,2,3-Triazole. [Link]
Sources
- 1. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Spectroscopic Analysis: 4-Ethyl-1-phenyl-1H-1,2,3-triazole
Product Comparison Guide: Regioselective Validation via 1H NMR
Executive Summary
In the development of bioisosteres and linker pharmacophores, 4-ethyl-1-phenyl-1H-1,2,3-triazole represents a classic "Click Chemistry" adduct.[1] Its structural integrity relies entirely on the regioselectivity of the synthesis. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) selectively yields the 1,4-disubstituted isomer.[1] However, thermal or Ruthenium-catalyzed (RuAAC) variants yield the 1,5-disubstituted isomer (5-ethyl-1-phenyl-1H-1,2,3-triazole).
This guide provides a technical comparison of the 1H NMR spectral performance of the target 1,4-isomer against its 1,5-regioisomer. We demonstrate that 1H NMR is not merely a verification tool but a definitive diagnostic system for validating catalytic efficiency and regio-purity without the need for X-ray crystallography.
Structural & Mechanistic Context
The core challenge in triazole synthesis is controlling the reaction trajectory between the azide (dipole) and the alkyne (dipolarophile).[1]
-
Target Product (1,4-Isomer): Formed via Cu(I) catalysis.[1] The ethyl group is distal to the phenyl ring.[1]
-
Alternative Product (1,5-Isomer): Formed via Ru(II) catalysis or thermal pathways.[1] The ethyl group is proximal to the phenyl ring, causing significant steric and electronic shielding differences.[1]
Diagram 1: Synthesis Pathways & Regioisomer Divergence
Figure 1: Divergent synthetic pathways determining the regio-outcome. The choice of catalyst dictates the steric environment detectable by NMR.
Experimental Protocol
To ensure reproducible spectral data, the following protocol synthesizes the target 1,4-isomer and prepares it for analysis.
Synthesis (CuAAC Protocol)
-
Reagents: Phenyl azide (1.0 equiv), 1-Butyne (1.2 equiv).[1]
-
Catalyst System: CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%).
-
Solvent: t-BuOH/H₂O (1:1).[1]
-
Procedure: Stir at RT for 12 hours. The 1,4-isomer typically precipitates as a solid.[1]
-
Purification: Filtration and wash with cold water.[1] Recrystallization from ethanol/water if necessary.
NMR Sample Preparation
-
Solvent: CDCl₃ (Chloroform-d) is preferred over DMSO-d₆ for this comparison.[1]
-
Reasoning: DMSO can cause peak broadening due to viscosity and may shift the acidic triazole proton significantly downfield, masking subtle differences between isomers.[1]
-
-
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Reference: TMS (Tetramethylsilane) at 0.00 ppm.[1]
comparative Spectroscopic Analysis
The "performance" of the product is defined by its spectral resolution. The table below contrasts the target 1,4-isomer with the 1,5-alternative.
Chemical Shift Comparison Table (CDCl₃, 400 MHz)
| Signal Assignment | Target: 1,4-Isomer (4-Ethyl) | Alternative: 1,5-Isomer (5-Ethyl) | Diagnostic Note |
| Triazole C-H | Primary Indicator. The 1,4-proton (H5) is typically more deshielded than the 1,5-proton (H4).[1] | ||
| Ethyl -CH₂- | The 1,5-isomer CH₂ is shielded by the orthogonal phenyl ring current.[1] | ||
| Ethyl -CH₃ | Slight upfield shift in the 1,5-isomer.[1] | ||
| Phenyl (Ortho) | 1,4-isomer ortho-protons are deshielded by the triazole ring plane.[1] | ||
| NOE Correlation | None between Ethyl & Phenyl | Strong between Ethyl & Phenyl | Definitive Proof. |
Detailed Signal Analysis
A. The Triazole Ring Proton (The "Fingerprint")
-
1,4-Isomer (Target): The proton resides at C5 .[1] It is flanked by the N1-Phenyl group and the N3 nitrogen. The anisotropic effect of the N1-phenyl ring (which lies roughly coplanar in the ground state) deshields this proton, pushing it downfield to ~7.8 ppm .[1]
-
1,5-Isomer (Alternative): The proton resides at C4 .[1] The N1-phenyl ring is twisted out of planarity due to steric clash with the C5-ethyl group. This reduces the deshielding effect, often shifting the signal upfield to ~7.6 ppm .[1]
B. The Ethyl Group (Steric Probe)
-
1,4-Isomer: The ethyl group at C4 is spatially distant from the N1-phenyl ring.[1] It behaves like a standard alkyl chain attached to an aromatic heterocycle.[1]
-
1,5-Isomer: The ethyl group at C5 is forced into proximity with the N1-phenyl ring.[1] This steric crowding causes the phenyl ring to shield the ethyl protons, resulting in lower chemical shift values (upfield shift).[1]
Decision Logic: Validating the Product
Use the following logic flow to confirm the identity of your synthesized triazole.
Diagram 2: NMR Decision Tree for Regioisomer Assignment
Figure 2: Step-by-step logic for distinguishing the target 4-ethyl isomer from the 5-ethyl alternative.
Conclusion
For researchers utilizing 4-ethyl-1-phenyl-1H-1,2,3-triazole , 1H NMR provides a robust, self-validating quality control mechanism. The 1,4-isomer is characterized by a deshielded triazole singlet (~7.8 ppm) and the absence of NOE correlations between the ethyl and phenyl substituents.[1] In contrast, the 1,5-isomer serves as a distinct alternative with shielded alkyl signals and strong steric NOE interactions.
By strictly adhering to the CuAAC protocol and verifying via the spectral markers detailed above, one can ensure high regio-purity essential for downstream biological assays.
References
-
Himo, F., et al. (2005).[1] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Calcuation of the Reaction Mechanism." Journal of the American Chemical Society.
-
Creary, X., et al. (2012).[1] "Method for Assigning Structure of 1,2,3-Triazoles." The Journal of Organic Chemistry.
-
Rostovtsev, V. V., et al. (2002).[1] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.
-
Hein, J. E., & Fokin, V. V. (2010).[1] "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews.
Sources
Characteristic NMR shifts of ethyl group in 1-phenyl-4-ethyl-1,2,3-triazole
[1]
Executive Summary
In the landscape of "click" chemistry, the 1,2,3-triazole moiety is a cornerstone pharmacophore.[1][2][3] However, the precise structural characterization of regioisomers—specifically distinguishing the 1,4-disubstituted (CuAAC product) from the 1,5-disubstituted (RuAAC or thermal product)—remains a critical quality control step in drug development.[1][3][4]
This guide provides an in-depth technical analysis of the NMR spectral signatures for 1-phenyl-4-ethyl-1,2,3-triazole , contrasting it with its 1,5-regioisomer.[1] We synthesize experimental data with mechanistic insights to provide a self-validating protocol for structural confirmation.
Mechanistic Insight: The Origin of Shift Differences
The distinction between 1,4- and 1,5-isomers arises from the specific electronic and steric environments created by the relative positions of the phenyl ring and the ethyl group.[1][2][4]
-
1,4-Isomer (Distal): The ethyl group at C4 is spatially remote from the N1-phenyl ring.[1][4] The triazole ring current and the phenyl ring current operate relatively independently.[1] The ethyl protons appear at standard alkyl chemical shifts, slightly deshielded by the aromatic triazole ring.[1][3]
-
1,5-Isomer (Proximal): The ethyl group at C5 is forced into proximity with the ortho-protons of the N1-phenyl ring.[1][4] This creates two effects:
Synthesis & Regioselectivity Pathways
The following diagram illustrates the divergent synthetic pathways that necessitate this characterization.
Figure 1: Divergent synthetic pathways determining the regiochemistry of the triazole product.[1][4]
Comparative NMR Analysis (1H & 13C)
The following data provides the diagnostic chemical shifts required to confirm the formation of the 1,4-isomer. Data is referenced to
Table 1: Diagnostic
NMR Shifts
| Proton Assignment | 1,4-Isomer (Target) | 1,5-Isomer (Alternative) | Differentiation Logic |
| Triazole C-H | The C5-H (1,[1][4]4) is typically more deshielded than C4-H (1,[1][3][4]5) due to N1 electron withdrawal, though they can overlap.[1][2][3][4] | ||
| Ethyl | Key Diagnostic: 1,5-isomer shows upfield shift due to phenyl ring shielding.[1][4] | ||
| Ethyl | 1,5-isomer methyl is often shielded relative to the 1,4-isomer.[1][4] | ||
| Phenyl (Ortho) | 1,5-isomer phenyl protons are often more shielded or broadened due to steric twist.[1][4] |
Table 2: Diagnostic
NMR Shifts
| Carbon Assignment | 1,4-Isomer (Target) | 1,5-Isomer (Alternative) | Differentiation Logic |
| Triazole C4 | ~148 - 150 ppm | ~133 - 135 ppm | Definitive: C4 is the substituted carbon in the 1,4-isomer and is significantly downfield.[1][4] |
| Triazole C5 | ~119 - 121 ppm | ~138 - 140 ppm | In 1,4-isomer, C5 is unsubstituted (CH) and upfield.[1][4] In 1,5-isomer, C5 is substituted.[1][3][5][6] |
| Ethyl | ~21 - 22 ppm | ~19 - 20 ppm | Slight variation; less diagnostic than proton shifts. |
Critical Note: The most reliable identifier for the 1,4-isomer is the C4 carbon signal at ~148 ppm and the C5 carbon signal at ~120 ppm .[1] The 1,5-isomer shows a reversal or convergence of these values.[1]
Experimental Protocols
To ensure reproducibility and valid characterization, follow these standardized protocols.
Protocol A: Synthesis of 1-Phenyl-4-Ethyl-1,2,3-Triazole (CuAAC)
This protocol guarantees the exclusive formation of the 1,4-isomer for use as a reference standard.[4]
-
Reagents:
-
Procedure:
-
Dissolve phenyl azide in the solvent mixture.[1]
-
Add 1-butyne, followed by the copper sulfate and sodium ascorbate.[1][2]
-
Stir vigorously at room temperature for 12-24 hours. The reaction is heterogeneous; the product often precipitates.[1]
-
Workup: Dilute with water, extract with ethyl acetate, wash with brine, and dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc) if necessary, though click reactions often yield pure product.[1][2][3][4]
-
Protocol B: NMR Sample Preparation
-
Solvent:
(Chloroform-d) is the standard.[1][4] Use if solubility is an issue, but note that the triazole C-H shift will move downfield (to ~8.5 ppm).[1][4] -
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Acquisition:
-
1H: 16 scans, 1s relaxation delay.
-
13C: 512-1024 scans (essential to see the quaternary C4 carbon).
-
Validation & Troubleshooting Logic
Use this decision tree to confirm the identity of your product if the 1D NMR is ambiguous.
Figure 2: Logic flow for definitive structural assignment.
References
-
CuAAC Mechanism & Regioselectivity: Himo, F., et al. (2005).[1][2][3][4] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates."[1] Journal of the American Chemical Society.[1] Link[1][4]
-
RuAAC Synthesis (1,5-Isomer): Zhang, L., et al. (2005).[1][3][4] "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society.[1] Link[1][4]
-
General Triazole NMR Data: Creary, X., et al. (2012).[1][2][3][4] "Triazole Substituent Effects on Cation Stability." Journal of Organic Chemistry. Link[1][4]
-
1-Benzyl-4-phenyl-1,2,3-triazole Characterization (Analog): Mukherjee, N., et al. (2012).[1][4] "Solvent–free one–pot synthesis of 1,2,3-triazole derivatives." Green Chemistry. Link
-
Regioisomer Differentiation: Hein, J. E., & Fokin, V. V. (2010).[1][2][3][4] "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews.[1] Link
Sources
- 1. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Distinguishing 1,4- vs. 1,5-Regioisomers via NOESY NMR: A Comparative Guide
Executive Summary
In heterocyclic synthesis—particularly "Click" chemistry (CuAAC vs. RuAAC) and pyrazole synthesis—distinguishing between 1,4-disubstituted and 1,5-disubstituted regioisomers is a critical quality control step.[1][2] While 1D
Nuclear Overhauser Effect Spectroscopy (NOESY) provides the definitive structural proof by detecting through-space magnetization transfer (
The Structural Challenge: 1,4 vs. 1,5 Systems
The "1,4 vs. 1,5" nomenclature most commonly refers to 1,2,3-triazoles or pyrazoles .[1][2] In both scaffolds, the spatial arrangement of the
Structural Comparison
| Feature | 1,4-Isomer (e.g., 1-ethyl-4-phenyl) | 1,5-Isomer (e.g., 1-ethyl-5-phenyl) |
| Geometry | "Linear-like" / Extended | "U-shaped" / Sterically Congested |
| Proximity | Ethyl and Phenyl groups are distant (>5 Å).[1][2] | Ethyl and Phenyl groups are adjacent (<3 Å).[2] |
| Key Proton | The ring proton is at C5 .[2] | The ring proton is at C4 .[2] |
| Sterics | Low steric clash. | High steric clash (often causes ring twist).[2] |
Theoretical Basis: The Diagnostic NOE Vectors
The Nuclear Overhauser Effect (NOE) intensity is proportional to
The "Signature" Correlations
To assign the structure, you must look for Inter-substituent vs. Substituent-Ring correlations.[2]
1. The 1,4-Isomer Pattern (The "Open" State)[1][2]
-
Observation: The Ethyl
protons are far from the Phenyl ring.[2] -
Primary NOE: Ethyl
Triazole/Pyrazole Ring Proton (C5-H) .[2] -
Negative Result: NO cross-peak between Ethyl
and Phenyl protons.[2]
2. The 1,5-Isomer Pattern (The "Closed" State)[1][2]
-
Observation: The Ethyl
protons are spatially crowded against the Phenyl ring.[2] -
Primary NOE: Ethyl
Phenyl ortho-Protons .[2] -
Secondary NOE: Ethyl
Ring Proton (C4-H) is often weak or absent depending on conformation.[2]
Visualization: Logical Assignment Workflow
The following diagram illustrates the decision tree for assigning regioisomers based on NOESY data.
Caption: Decision tree for distinguishing 1,4 vs 1,5 isomers via Ethyl methylene NOE correlations.
Experimental Protocol: 2D NOESY Setup
To ensure data integrity, follow this optimized protocol for small molecules (MW < 1000 Da).
Step 1: Sample Preparation
-
Concentration: 10–20 mg in 0.6 mL solvent.
-
Solvent Choice: DMSO-
is preferred over .[2]-
Reason: DMSO prevents peak overlap of the critical ring protons and slows molecular tumbling slightly, often enhancing NOE signals for mid-sized molecules.[2]
-
-
Degassing: Flush the tube with nitrogen or argon for 1 minute.[2]
-
Reason: Dissolved oxygen is paramagnetic and accelerates relaxation (
), which can quench the NOE signal.[2]
-
Step 2: Pulse Sequence Parameters
Use a phase-sensitive NOESY sequence (e.g., noesygpphpp on Bruker).[1][2]
| Parameter | Setting | Rationale |
| Mixing Time ( | 400 – 600 ms | Optimal for small molecules (positive NOE regime).[2] <300ms yields weak signals; >800ms risks spin diffusion (false positives).[2] |
| Relaxation Delay ( | Must be | |
| Scans (NS) | 8 or 16 | Sufficient for >10 mg samples.[2] |
| Points (TD) | F2: 2048, F1: 256 | Standard resolution.[1][2] |
Step 3: Processing
-
Window Function: Apply a sine-bell squared (
, SSB=2) function in both dimensions. -
Phasing: Critical. The diagonal peaks should be phased negative (same as inversion recovery), and cross-peaks should be positive (opposite sign to diagonal) for small molecules in the extreme narrowing limit.[2]
Data Interpretation Guide
Use this table to interpret the cross-peaks at the intersection of the Ethyl
| Chemical Shift Region (F1) | Signal Type | 1,4-Isomer Result | 1,5-Isomer Result |
| 7.2 – 7.5 ppm | Phenyl ortho-H | NO CROSS-PEAK (Silent) | STRONG CROSS-PEAK (Diagnostic) |
| 7.8 – 8.5 ppm | Triazole/Pyrazole Ring H | STRONG CROSS-PEAK | WEAK / NO CROSS-PEAK |
Visualizing the Interaction Vectors
The diagram below maps the specific proton interactions that generate the NOESY signals.
Caption: Through-space connectivity map. Green lines indicate observed NOE signals; red dotted lines indicate silence.
Troubleshooting & Validation
"I see cross-peaks to both the Ring H and Phenyl H."
-
Cause: Spin Diffusion.
-
Diagnosis: This occurs if the mixing time is too long (>800 ms).[2] Magnetization transfers from Ethyl
Phenyl Ring H, making distant protons appear close.[2] -
Solution: Repeat the experiment with a shorter mixing time (e.g., 300 ms). Direct NOE signals will remain; spin diffusion artifacts will disappear.
"My signals are invisible (Zero-crossing)."
-
Cause: Molecular weight is near ~1000 Da, or the solvent viscosity places the molecule in the intermediate tumbling regime (
).[2] -
Solution: Switch to 2D ROESY (Rotating-frame Overhauser Effect). ROE signals are always positive, regardless of molecular weight.[1][2]
References
-
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect).
-
Creary, X., et al. (2012).[1][2] Distinction of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles by 13C NMR. Journal of Organic Chemistry. (Demonstrates 1D limitations necessitating 2D confirmation).
-
Himo, F., et al. (2005).[1][2] Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of Regioselectivity. J. Am. Chem. Soc. (Definitive guide on 1,4-isomer synthesis).
-
Zhang, L., et al. (2005).[1][2][3] Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. J. Am. Chem. Soc. (Definitive guide on 1,5-isomer synthesis).
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties [frontiersin.org]
A Comparative Guide to Alkyne Reactivity in Click Chemistry: 1-Butyne vs. Phenylacetylene
Introduction: The Critical Choice of an Alkyne in Click Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a powerful and versatile method for covalently linking molecules with high efficiency and specificity.[1][2] This reaction's elegance lies in its simplicity and robustness, forming a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[3][4] While the azide component is crucial, the choice of the terminal alkyne substrate significantly dictates reaction kinetics, efficiency, and overall success.
For researchers in drug development, bioconjugation, and materials science, selecting the optimal alkyne is a critical experimental decision. This guide provides an in-depth comparison of two commonly encountered terminal alkynes: 1-butyne, a simple aliphatic alkyne, and phenylacetylene, its aromatic counterpart. We will explore the fundamental principles governing their reactivity, present supporting experimental data, and offer practical guidance for their application.
Structural and Electronic Differences
The reactivity of a terminal alkyne in CuAAC is fundamentally governed by the ease with which its terminal C-H bond can be deprotonated by the copper catalyst to form a copper(I) acetylide intermediate. This step is widely considered to be turnover-limiting in the catalytic cycle.[5] The acidity of this proton is, therefore, a key determinant of the reaction rate.
-
1-Butyne (Ethylacetylene): As an aliphatic alkyne, the ethyl group attached to the acetylene moiety is an electron-donating group (EDG) through an inductive effect. This effect increases the electron density at the C-C triple bond, making the terminal proton less acidic and, consequently, more difficult to remove.
-
Phenylacetylene: In contrast, the phenyl group is electron-withdrawing relative to the sp-hybridized carbon of the alkyne. The π-system of the aromatic ring stabilizes the resulting acetylide anion through resonance. This electronic delocalization increases the acidity of the terminal proton, facilitating its deprotonation and accelerating the formation of the crucial copper acetylide intermediate.
This fundamental difference in electronic properties leads to a general reactivity trend: aromatic alkynes are typically more reactive than aliphatic alkynes in CuAAC reactions.[6]
Comparative Reactivity: Experimental Evidence
The theoretical principles are well-supported by experimental data. While direct kinetic comparisons of 1-butyne and phenylacetylene under identical conditions are scarce in the literature, data from close analogs provide a clear picture. A 2022 study by Pascual et al. in Organometallics provides a compelling side-by-side comparison of phenylacetylene and hex-1-yne (a longer-chain aliphatic alkyne with similar electronic properties to 1-butyne) in a CuAAC reaction with benzyl azide.[6]
The results demonstrate a significantly higher reaction rate for the aromatic alkyne. Phenylacetylene and its derivatives achieved complete conversion to the corresponding triazole product in as little as 5 minutes.[6] In stark contrast, the aliphatic alkyne, hex-1-yne, required 3 hours to reach full conversion under the same catalytic conditions.[6]
| Alkyne Substrate | Reaction Time for Full Conversion | Relative Reactivity | Source |
| Phenylacetylene | 5 minutes | High | [6] |
| Hex-1-yne (1-Butyne analog) | 3 hours (180 minutes) | Low | [6] |
This more than 30-fold difference in reaction time underscores the profound impact of the alkyne's substituent on its click chemistry performance. Further systematic studies have confirmed that simple aliphatic and aromatic alkynes are generally slower to react than alkynes bearing strongly electron-withdrawing groups, such as propiolamides.[7]
Mechanism and Workflow
The accepted mechanism for the CuAAC reaction involves a catalytic cycle initiated by the formation of a copper(I) acetylide. The choice between 1-butyne and phenylacetylene primarily affects the rate of the initial deprotonation step, but the overall workflow remains the same.
CuAAC Catalytic Cycle
The following diagram illustrates the widely accepted dinuclear copper catalytic cycle, which is understood to be the kinetically favored pathway.[8][9]
Caption: The catalytic cycle of the CuAAC reaction.
General Experimental Workflow
A typical CuAAC experiment follows a straightforward procedure, from reactant preparation to product purification.
Caption: General experimental workflow for the CuAAC reaction.
Detailed Experimental Protocol: A General Procedure
This protocol describes a general procedure for the copper-catalyzed cycloaddition of an azide with a terminal alkyne. It can be adapted for either 1-butyne or phenylacetylene, though reaction times will vary significantly.
Materials:
-
Azide (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.0-1.2 mmol, 1.0-1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium Ascorbate (0.1 mmol, 10 mol%)
-
Solvent (e.g., 1:1 mixture of t-BuOH and water, 10 mL)
-
Ethyl Acetate, Hexanes, Saturated aq. EDTA solution
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the azide (1.0 mmol) and the terminal alkyne (e.g., phenylacetylene, 1.0 mmol) in a 1:1 mixture of t-BuOH and water (10 mL). Stir until all components are fully dissolved.
-
Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (0.05 mmol).
-
Reaction Initiation: Add a freshly prepared solution of sodium ascorbate (0.1 mmol) in water (1 mL) to the reaction mixture. A color change may be observed, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
For phenylacetylene , the reaction is often complete within 1 hour.
-
For 1-butyne , the reaction may require stirring for 12-24 hours.
-
-
Work-up: Once the starting material is consumed, add a saturated aqueous solution of EDTA (10 mL) to the flask and stir for 30 minutes to chelate the copper catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,2,3-triazole product.
Conclusion and Recommendations
The choice between 1-butyne and phenylacetylene in CuAAC click chemistry has significant practical implications for reaction efficiency and time.
-
Phenylacetylene is the superior choice when rapid reaction kinetics are desired. Its electron-withdrawing phenyl group enhances the acidity of the terminal proton, leading to faster formation of the key copper acetylide intermediate and significantly shorter reaction times. It is ideal for applications requiring high throughput or when working with sensitive substrates that may degrade over longer reaction periods.
-
1-Butyne , and other aliphatic alkynes, exhibit considerably slower reaction rates.[6] While they are perfectly viable substrates that can lead to high yields, researchers must be prepared for significantly longer reaction times (hours to overnight). This may be acceptable for routine synthesis but could be a limiting factor in time-sensitive applications like radiolabeling or certain bioconjugation protocols.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Pascual, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2034–2046. [Link]
-
Hein, J. E., et al. (2010). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Organic & Biomolecular Chemistry, 8(1), 133-139. [Link]
-
Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210-216. [Link]
-
Jiang, H., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1709. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Vermeeren, P. (2026). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem. [Link]
-
Bio-Synthesis Inc. (2014). Click Chemistry - A Review. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
Sources
- 1. digibuo.uniovi.es [digibuo.uniovi.es]
- 2. bioclone.net [bioclone.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 4-Ethyl-1-phenyl-1H-1,2,3-triazole
[1][2]
Executive Safety Summary
4-Ethyl-1-phenyl-1H-1,2,3-triazole is a nitrogen-rich heterocyclic compound, typically synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] While 1,2,3-triazoles are kinetically stable compared to their azide precursors, they must be treated as Potentially Hazardous Unknowns (PHU) in a research setting.[1][2]
Immediate Hazard Classification (GHS based on Structural Analogs):
-
WARNING: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Respiratory Irritation).[1][2][3]
-
Energetic Risk: Low to Moderate.[1][2] Although the triazole ring is stable, it is nitrogen-dense.[1][2] Avoid subjecting to temperatures >200°C or strong mechanical shock until DSC (Differential Scanning Calorimetry) data confirms stability.[1][2]
Risk Assessment & Technical Rationale
Chemical Structure Analysis
The molecule consists of a phenyl ring attached to the N1 position of a 1,2,3-triazole core, with an ethyl group at C4.[1]
-
Lipophilicity: The phenyl and ethyl groups increase lipophilicity (LogP > 2), enhancing the potential for dermal absorption .
-
Nitrogen Content: The high nitrogen-to-carbon ratio necessitates caution regarding thermal decomposition.[1][2]
-
Precursor Carryover: If synthesized in-house, the sample may contain trace phenyl azide , which is shock-sensitive and toxic.[1] Always assume trace azide presence unless validated by NMR/GC-MS.
Exposure Pathways
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Standard Laboratory Operations (mg to gram scale).
| Protection Zone | Recommended Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Safety glasses are insufficient due to the risk of fine dust migration or solvent splash during workup.[1][2] |
| Hand (Standard) | Nitrile Gloves (Double-gloved) Inner: 0.11 mm (4 mil) Outer:[1][2] 0.11 mm (4 mil) | Nitrile offers excellent resistance to triazole solids.[1][2] Double gloving provides a "sacrificial layer" for solvent splashes.[1][2] |
| Hand (Immersion) | Silver Shield / Laminate | MANDATORY if handling the compound dissolved in penetrating solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).[1][2] |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s) | Primary containment.[1][2] If weighing outside a hood, use a P95/P3 Half-Mask Respirator .[1][2] |
| Body | Lab Coat (Nomex or Cotton/Poly) | Synthetic fibers (nylon) should be avoided due to potential static discharge risks with nitrogen-rich powders.[1][2] |
Operational Protocol: Safe Handling Lifecycle
Phase A: Weighing & Transfer[1]
-
Static Control: Use an anti-static gun or bar on the weighing boat before dispensing.[1][2] Nitrogen-rich heterocycles can carry static charges that cause scattering (inhalation risk).[1][2]
-
Containment: Perform all weighing inside a chemical fume hood or a powder containment balance enclosure.
-
Solvent Selection: If preparing a stock solution, add solvent slowly.[1][2] Exothermic dissolution is rare but possible.[1][2]
Phase B: Reaction & Synthesis (CuAAC Context)
-
Copper Removal: If this compound is the product of a Click reaction, ensure thorough removal of Copper (Cu) catalysts.[1][2] Residual copper can form complexes that may increase toxicity or reactivity.[1][2]
-
Azide Check: Perform a TLC or IR check for the azide peak (~2100 cm⁻¹) before scaling up purification.[1][2] If azide is present, do not concentrate to dryness with heat.[1][2]
Phase C: Spill Management[1]
Waste Disposal & Deactivation[1][5]
Strict adherence to waste segregation is required to prevent energetic incompatibilities. [1]
| Waste Stream | Classification | Protocol |
| Solid Waste | Non-Halogenated Organic | Bag in yellow bio/chem waste bags.[1][2] Label clearly: "Contains Nitrogen Heterocycles." |
| Liquid Waste | Organic Solvent | Segregate based on solvent (Halogenated vs. Non-Halogenated).[1][2] Do not mix with acids (risk of protonating the triazole ring or reacting with impurities).[1][2] |
| Aqueous Waste | Aqueous (Trace Metals) | If Cu catalyst was used, dispose of aqueous washes as "Aqueous Waste with Heavy Metals (Cu)." |
Visualization: Safe Handling Workflow
The following diagram outlines the decision logic for handling 4-ethyl-1-phenyl-1H-1,2,3-triazole, integrating impurity checks and PPE adjustments.
Caption: Decision logic for PPE selection based on compound purity and precursor risks.
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [1][2]
-
Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard (HCS) 29 CFR 1910.1200.[1][2] [1][2]
-
PubChem. (n.d.).[1][2] 1-Phenyl-1H-1,2,3-triazole (Parent Structure Safety Data). National Library of Medicine.[1][2] [1][2]
-
American Chemical Society. (2015).[1][2] Identifying and Evaluating Hazards in Research Laboratories. [1][2]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
